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  • Product: (2R)-2-benzenesulfonamidopropanoic acid
  • CAS: 29268-17-5

Core Science & Biosynthesis

Foundational

Crystal structure and conformational analysis of (2R)-2-benzenesulfonamidopropanoic acid

An In-Depth Technical Guide on the Crystal Structure and Conformational Analysis of (2R)-2-Benzenesulfonamidopropanoic Acid Introduction (2R)-2-Benzenesulfonamidopropanoic acid, a chiral derivative of the amino acid alan...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Crystal Structure and Conformational Analysis of (2R)-2-Benzenesulfonamidopropanoic Acid

Introduction

(2R)-2-Benzenesulfonamidopropanoic acid, a chiral derivative of the amino acid alanine, represents a fundamental structural motif in medicinal chemistry and materials science. As a sulfonamide, it is a key pharmacophore found in a wide array of therapeutic agents, including antibiotics, diuretics, and hypoglycemics. The incorporation of a defined stereocenter introduces conformational constraints that can significantly influence molecular recognition at biological targets. Understanding the three-dimensional structure, preferred conformations, and intermolecular interactions of this molecule is therefore paramount for rational drug design and the development of novel chiral materials.

This technical guide provides a comprehensive, field-proven methodology for the complete structural and conformational characterization of (2R)-2-benzenesulfonamidopropanoic acid. It is designed for researchers and drug development professionals, offering a narrative that moves from chemical synthesis and crystallization to advanced structural analysis using X-ray crystallography, NMR spectroscopy, and computational modeling. The protocols described herein constitute a self-validating system, ensuring scientific integrity and reproducibility.

Part 1: Synthesis and Chiral Integrity Verification

A robust structural analysis begins with the synthesis of high-purity material. The most direct and stereoretentive route to the target compound is the reaction of (R)-alanine with benzenesulfonyl chloride under basic conditions.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of (R)-alanine (1.0 eq) in 2 M aqueous sodium hydroxide (3.0 eq) at 0 °C, add benzenesulfonyl chloride (1.1 eq) dropwise over 20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Acidification: Wash the reaction mixture with dichloromethane (DCM) to remove any unreacted benzenesulfonyl chloride. The aqueous layer is then acidified to pH 1-2 with concentrated hydrochloric acid (HCl) at 0 °C, leading to the precipitation of the product.

  • Isolation and Purification: The white precipitate is collected by vacuum filtration, washed with cold water, and dried under a high vacuum. Recrystallization from an appropriate solvent system, such as an ethanol/water mixture, is performed to yield analytically pure (2R)-2-benzenesulfonamidopropanoic acid.

Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_workup Workup & Purification A (R)-Alanine + NaOH(aq) B Benzenesulfonyl Chloride Addition @ 0°C A->B C Reaction Stirring @ RT B->C D DCM Wash C->D E Acidification (HCl) to pH 1-2 D->E F Vacuum Filtration E->F G Recrystallization (Ethanol/Water) F->G H Final Product G->H

Caption: Workflow for the synthesis of (2R)-2-benzenesulfonamidopropanoic acid.

Chiral Integrity Verification

It is critical to confirm that no racemization has occurred during the synthesis. This is achieved using chiral High-Performance Liquid Chromatography (HPLC).

  • Protocol: An analytical sample is dissolved in the mobile phase and injected onto a chiral column (e.g., Chiralpak AD-H). An isocratic elution with a hexane/isopropanol/trifluoroacetic acid mobile phase is typically effective. The retention time is compared against an authentic standard of the (S)-enantiomer or the racemate to confirm an enantiomeric excess >99%.

Part 2: Single Crystal Growth and X-ray Diffraction

The definitive method for determining the solid-state structure of a molecule is single-crystal X-ray diffraction. The primary challenge is often growing crystals of sufficient size and quality.

Experimental Protocol: Crystallization
  • Solvent Screening: Initial screening for suitable crystallization solvents is performed in small vials. Solvents to be tested include ethanol, methanol, acetone, ethyl acetate, and water, as well as binary mixtures.

  • Slow Evaporation: A saturated solution of the compound is prepared in a promising solvent at room temperature. The vial is covered with a perforated seal (e.g., Parafilm with pinholes) and left undisturbed in a vibration-free environment for several days to weeks.

  • Vapor Diffusion (Hanging Drop): A concentrated solution of the compound is prepared in a good solvent (the "drop"). This drop is suspended over a larger reservoir of a poor solvent (the "precipitant"), in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the drop reduces the compound's solubility, promoting slow crystal growth.

Workflow for X-ray Crystallography

A High-Purity Compound B Crystallization Screening (Slow Evaporation / Vapor Diffusion) A->B C Select & Mount Suitable Crystal B->C D X-ray Data Collection (Diffractometer) C->D E Structure Solution (e.g., SHELXT) D->E F Structure Refinement (e.g., SHELXL) E->F G Validation & Analysis (CIF File Generation) F->G

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Part 3: Analysis of the Crystal Structure

Once the structure is solved and refined, a detailed analysis of the crystallographic data provides deep insights into the molecule's solid-state conformation and packing. While a public crystal structure for this specific molecule is not available, the following table presents exemplar data one would expect to obtain and analyze.

Table 1: Exemplar Crystallographic Data
ParameterExemplar ValueSignificance
Chemical FormulaC₉H₁₁NO₄SConfirms the elemental composition of the crystal.
Formula Weight229.25Used in density calculations.
Crystal SystemOrthorhombicDescribes the symmetry of the unit cell.
Space GroupP2₁2₁2₁A common chiral space group, indicating the absence of inversion symmetry.
a, b, c (Å)8.5, 10.2, 12.5Unit cell dimensions.
α, β, γ (°)90, 90, 90Unit cell angles for an orthorhombic system.
Volume (ų)1083.75Volume of the unit cell.
Z4Number of molecules per unit cell.
R-factor (R1)< 0.05A key indicator of the quality of the structural refinement.
Goodness-of-fit (S)~1.0Indicates a good fit between the model and experimental data.
Intramolecular Geometry and Conformation

The analysis focuses on key torsion angles that define the molecule's conformation. The crucial angles are:

  • Cα-N-S-C(phenyl): Describes the orientation of the phenyl group relative to the amino acid backbone.

  • H-N-Cα-H: Defines the local geometry around the chiral center.

In the solid state, the conformation is often dictated by the need to form efficient intermolecular interactions, which may lock the molecule into a single, low-energy state.

Intermolecular Interactions and Crystal Packing

The sulfonamide and carboxylic acid groups are potent hydrogen bond donors and acceptors. A primary analytical goal is to identify and characterize the hydrogen bonding network that stabilizes the crystal lattice.

  • Carboxylic Acid Dimers: A common and highly stable motif is the formation of centrosymmetric or pseudocentrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules.

  • Sulfonamide N-H Bonds: The sulfonamide N-H group is a strong hydrogen bond donor and will typically interact with a sulfonyl oxygen or a carboxylic acid oxygen of a neighboring molecule.

These interactions create a three-dimensional supramolecular architecture that dictates the crystal's physical properties.

Key Intermolecular Hydrogen Bonding Network

mol1 Molecule A (2R)-C₉H₁₁NO₄S COOH N-H SO₂ mol2 Molecule B (2R)-C₉H₁₁NO₄S COOH N-H SO₂ mol1:cooh->mol2:cooh R²₂(8) Dimer mol1:nh->mol2:so2 Chain Motif mol2:cooh->mol1:cooh

Caption: Diagram of primary hydrogen bond motifs in the crystal lattice.

Part 4: Solution-State and Computational Conformational Analysis

While X-ray crystallography provides a precise snapshot of the solid-state structure, the conformation in solution can be different and more dynamic. A complete analysis therefore includes solution-phase NMR studies and computational modeling.

NMR Spectroscopy
  • Protocol: High-resolution ¹H NMR spectra are acquired in a solvent such as DMSO-d₆, which can reveal through-bond (J-coupling) and through-space (NOE) correlations.

  • NOESY/ROESY: Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are crucial. Cross-peaks between the sulfonamide N-H proton and protons on the phenyl ring or the alanine backbone can identify through-space proximities, providing direct evidence of the preferred solution conformation.

Computational Modeling
  • Protocol: Density Functional Theory (DFT) calculations are performed to find the global minimum energy conformation.

    • Conformational Search: A systematic search of the key torsion angles is performed to identify all low-energy conformers.

    • Geometry Optimization: Each conformer is then subjected to full geometry optimization using a functional like B3LYP with a basis set such as 6-311+G(d,p).

    • Analysis: The relative energies of the optimized conformers are compared. The calculated bond lengths, angles, and torsion angles of the lowest energy conformer are then compared with the experimental data from X-ray crystallography. This comparison can reveal the influence of crystal packing forces on the molecular conformation.

Conclusion

The comprehensive characterization of (2R)-2-benzenesulfonamidopropanoic acid requires a multi-pronged approach that integrates synthesis, X-ray crystallography, NMR spectroscopy, and computational chemistry. By following the rigorous protocols outlined in this guide, researchers can obtain a detailed understanding of both the solid-state and solution-state structures of this important chiral building block. This knowledge is fundamental for elucidating structure-activity relationships and for the rational design of new molecules with tailored properties in the fields of medicine and materials science.

References

There are no direct publications for the crystal structure of (2R)-2-benzenesulfonamidopropanoic acid found in the search. The references below are authoritative sources for the methodologies described in this guide.

  • Synthesis of Sulfonamides: Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th ed. Longman Scientific & Technical. [Link]

  • Chiral Chromatography: Lam, S. (1986). Resolution of D,L-dansyl amino acids by HPLC with a chiral stationary phase. Journal of Chromatographic Science, 24(1), 18-20. [Link]

  • Crystal Growth: McPherson, A. (2009). Introduction to Macromolecular Crystallography. 2nd ed. John Wiley & Sons. [Link]

  • X-ray Structure Solution and Refinement: Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A, 64(1), 112-122. [Link]

  • NMR Spectroscopy for Conformational Analysis: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd ed. Elsevier. [Link]

  • Density Functional Theory: Koch, W., & Holthausen, M. C. (2001). A Chemist's Guide to Density Functional Theory. 2nd ed. Wiley-VCH. [Link]

Exploratory

Biological Activity and Screening of (2R)-2-Benzenesulfonamidopropanoic Acid Derivatives: Targeting Bacterial Peptidoglycan Biosynthesis

Executive Summary The escalating crisis of antimicrobial resistance (AMR), particularly among ESKAPE pathogens (e.g., Methicillin-resistant Staphylococcus aureus[MRSA] and Vancomycin-resistant Enterococci [VRE]), necessi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR), particularly among ESKAPE pathogens (e.g., Methicillin-resistant Staphylococcus aureus[MRSA] and Vancomycin-resistant Enterococci [VRE]), necessitates the discovery of novel antibacterial scaffolds. The cytoplasmic steps of peptidoglycan biosynthesis—specifically those mediated by the ATP-grasp superfamily of enzymes such as D-alanyl-D-alanine ligase (Ddl) and the Mur ligases (MurC-F)—remain highly validated, yet underexploited, therapeutic targets[1].

This technical guide explores the biological activity and screening methodologies for (2R)-2-benzenesulfonamidopropanoic acid (also known as N -benzenesulfonyl-D-alanine) and its derivatives. As a Senior Application Scientist, I will detail how this privileged scaffold acts as a transition-state isostere, the structure-activity relationship (SAR) principles guiding its optimization, and the self-validating experimental workflows required to screen these compounds from in vitro target engagement to whole-cell phenotypic activity.

Mechanistic Rationale: The Transition-State Mimicry

To design effective inhibitors, one must understand the causality of the enzymatic reaction. Ddl and Mur ligases share a common catalytic mechanism: the ATP-dependent phosphorylation of a carboxylate substrate to form a high-energy acyl-phosphate intermediate, followed by the nucleophilic attack of an incoming amino group (e.g., D-alanine)[1]. This attack forms a transient, tetrahedral transition state before resolving into the final peptide bond and releasing inorganic phosphate[1].

The (2R)-2-benzenesulfonamidopropanoic acid scaffold is rationally designed to exploit this mechanism:

  • Transition-State Isosterism: The sulfonamide group ( −SO2​NH− ) adopts a tetrahedral geometry that closely mimics the high-energy acyl-phosphate transition state[2]. By binding to this conformation, the inhibitor achieves a significantly higher affinity than ground-state substrate analogs.

  • Stereochemical Precision: Bacterial cell walls uniquely incorporate D-amino acids to evade degradation by host proteases. The (2R) configuration of the propanoic acid moiety corresponds exactly to D-alanine. This stereochemistry is critical; it ensures precise complementary binding within the highly conserved D-amino acid binding pockets of bacterial ligases, thereby minimizing off-target toxicity against mammalian host enzymes that exclusively utilize L-amino acids[2][3].

Pathway Substrate D-Alanine + ATP Intermediate Acyl-Phosphate Tetrahedral Intermediate Substrate->Intermediate Ddl Kinase Step Product D-Ala-D-Ala Di-peptide Intermediate->Product D-Ala Ligation Inhibitor (2R)-2-Benzenesulfonamido- propanoic acid Inhibitor->Intermediate Transition-State Mimicry

Fig 1. Mechanism of Ddl ligase inhibition via transition-state mimicry by the sulfonamide scaffold.

Structure-Activity Relationship (SAR) & Molecular Design

While the core (2R)-sulfonamide scaffold provides the fundamental transition-state mimicry, the binding affinity is heavily dictated by the substituents on the aromatic ring. Crystallographic studies of sulfonamide inhibitors complexed with Mur ligases reveal that the enzyme active site contains adjacent hydrophobic sub-pockets[4].

Expanding the aromatic system from a simple benzene ring to a bulkier, more lipophilic moiety (such as a naphthalene ring) significantly enhances target residence time by displacing ordered water molecules from these hydrophobic clefts[3]. Furthermore, the introduction of electron-withdrawing groups or halogens can induce favorable halogen bonding or dipole interactions with specific active-site residues[2].

Table 1: Representative SAR of Sulfonamide D-Amino Acid Derivatives
Compound ScaffoldR-Group SubstitutionTarget Enzyme IC50​ ( μM )Mechanistic Binding Rationale
(2R)-SulfonamideUnsubstituted (Phenyl)Ddl / MurD> 500Baseline transition-state mimicry.
(2R)-Sulfonamide4-ChlorophenylDdl / MurD~ 120Halogen bonding in sub-pocket.
(2R)-Sulfonamide2-NaphthylMurD80 - 100Optimal fit in hydrophobic cleft[3].
(2R)-Sulfonamide6-(4-cyano-2-fluorobenzyloxy)-2-naphthylMurD8.4Extended hydrophobic/H-bond interactions[2].

Note: Quantitative data synthesized from structural studies of second-generation sulfonamide transition-state analogs[2][3].

In Vitro Screening & Biological Activity Workflows

To ensure scientific integrity, screening workflows must be self-validating. The following protocols detail the transition from biochemical target engagement to phenotypic validation.

Workflow S1 Step 1: Compound Library (2R)-Sulfonamide Derivatives S2 Step 2: Target-Based Assay (PK/LDH Coupled ATP Assay) S1->S2 S3 Step 3: Kinetic Profiling (Determine Ki and Modality) S2->S3 Hit Hit S3->Hit S4 Step 4: Phenotypic Screen (MIC against ESKAPE pathogens) S5 Step 5: ADME/Tox Profiling (Cytotoxicity & Permeability) S4->S5 Lead Lead S5->Lead Hit->S4

Fig 2. Hit-to-lead screening workflow for (2R)-2-benzenesulfonamidopropanoic acid derivatives.

Protocol 1: Continuous PK/LDH Coupled Assay for Ligase Inhibition

Causality: Ddl and Mur ligases do not produce a readily detectable chromophore. By coupling the release of ADP to the oxidation of NADH via Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH), we can continuously monitor the reaction spectrophotometrically at 340 nm. This real-time kinetic data is vastly superior to end-point assays, as it allows for the precise determination of the inhibition constant ( Ki​ ) and helps identify false positives (e.g., compounds that precipitate over time).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.8, 10 mM MgCl2​ , 50 mM KCl). The monovalent cation ( K+ ) is strictly required for the activation of ATP-grasp enzymes.

  • Master Mix Assembly: Combine 0.2 mM NADH, 1 mM phosphoenolpyruvate (PEP), 2 U/mL PK, 2 U/mL LDH, 2 mM ATP, and 5 mM D-alanine in the assay buffer.

  • Compound Incubation: Dispense 90 μL of the Master Mix into a 96-well UV-transparent microplate. Add 5 μL of the (2R)-sulfonamide derivative (dissolved in DMSO, final DMSO concentration 5%).

  • Enzyme Addition: Initiate the reaction by adding 5 μL of purified recombinant Ddl or Mur ligase (final concentration ~10-50 nM depending on specific activity).

  • Kinetic Readout: Monitor the decrease in absorbance at 340 nm continuously for 30 minutes at 37°C using a microplate reader. Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

  • Self-Validating Counter-Screen (Critical): Run a parallel assay omitting the ligase enzyme but spiking in 0.5 mM ADP. If the compound inhibits the rate of NADH depletion in this setup, it is a false positive acting on the PK/LDH coupling system rather than the target ligase.

Protocol 2: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Causality: A compound may exhibit potent in vitro enzyme inhibition but fail phenotypically due to an inability to penetrate the complex bacterial cell envelope or due to active efflux.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow target strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to an OD600​ of 0.08-0.1 (equivalent to a 0.5 McFarland standard). Dilute 1:100 to achieve ∼1×106 CFU/mL.

  • Compound Dilution: Prepare a 2-fold serial dilution of the sulfonamide derivatives in a 96-well plate (concentration range: 64 μg/mL to 0.125 μg/mL ).

  • Inoculation: Add 50 μL of the bacterial suspension to 50 μL of the diluted compounds (final inoculum ∼5×105 CFU/mL).

  • Self-Validating Controls: Include a positive control (D-cycloserine, a known Ddl inhibitor) to validate assay sensitivity, and a vehicle control (DMSO) to ensure solvent non-toxicity. Furthermore, test against an efflux-pump deficient strain (e.g., E. coli Δ tolC) to determine if poor Gram-negative activity is due to active efflux.

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. The MIC is defined as the lowest concentration that completely inhibits visible bacterial growth.

Future Perspectives in Drug Development

The (2R)-2-benzenesulfonamidopropanoic acid scaffold presents a robust starting point for antibiotic development, but challenges remain. Because the target enzymes reside in the cytoplasm, the highly polar carboxylic acid moiety of the propanoic acid derivative can hinder passive diffusion across the bacterial membrane, particularly the Gram-negative outer membrane[1].

Future optimization should focus on prodrug strategies (e.g., esterification of the carboxylic acid) that mask the negative charge during permeation, followed by intracellular hydrolysis by bacterial esterases to release the active transition-state mimic. Additionally, combining these ligase inhibitors with existing β -lactams could yield powerful synergistic therapies, collapsing the peptidoglycan biosynthesis pipeline from both the cytoplasmic and extracellular fronts.

References

  • Source: NIH (PMC)
  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Title: 2VTE: Crystal structure of MurD ligase in complex with D-Glu containing sulfonamide inhibitor Source: RCSB PDB URL
  • Source: Oxford Academic (FEMS Microbiology Reviews)

Sources

Foundational

Discovery and Preliminary Investigation of (2R)-2-Benzenesulfonamidopropanoic Acid Pathways: A Dual-Target Approach

Document Type: Technical Whitepaper Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Executive Summary The compound (2R)-2-benzenesulfonamidopropanoic acid (commonly known as N...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The compound (2R)-2-benzenesulfonamidopropanoic acid (commonly known as N-benzenesulfonyl-D-alanine) represents a highly versatile, low-molecular-weight chiral pharmacophore. Characterized by its D-amino acid scaffold and a bulky, electron-withdrawing sulfonamide moiety, this molecule offers a unique intersection of structural properties. This whitepaper details the discovery and mechanistic investigation of this compound across two distinct therapeutic pathways:

  • Antimicrobial: Inhibition of bacterial D-alanyl-D-alanine ligase (Ddl).

  • Anti-inflammatory/Osteoarthritis: Zinc-chelating inhibition of Matrix Metalloproteinase-13 (MMP-13).

By leveraging its specific stereochemistry and functional groups, researchers can utilize this compound as a foundational building block for advanced drug discovery[1].

Chemical Profiling and Structural Rationale

The therapeutic utility of (2R)-2-benzenesulfonamidopropanoic acid stems from its precise molecular architecture. Mammalian biological systems predominantly utilize L-amino acids; therefore, the (2R) configuration (D-chiral center) provides inherent resistance to endogenous mammalian proteases.

  • The Carboxylate Moiety: Acts as a classic Zinc-Binding Group (ZBG) in metalloenzymes and mimics the C-terminus of natural D-alanine in bacterial ligases.

  • The Benzenesulfonyl Group: Provides a rigid, hydrophobic vector. In MMPs, it is designed to plunge into the deep S1' specificity pocket[2]. In bacterial ligases, it lowers the barrier to syn-anti isomerism, allowing the molecule to adapt to the ATP/ribose-binding adjacent sites[3].

Quantitative Data: Physicochemical Properties

Data summarized from computed structural descriptors[1].

PropertyValueStructural Rationale / Implication
Molecular Weight 229.26 g/mol Highly ligand-efficient (<300 Da); excellent starting fragment for SAR.
XLogP3 0.9Optimal aqueous solubility for in vitro enzymatic assays without DMSO precipitation.
Topological Polar Surface Area 91.9 ŲGood theoretical membrane permeability, though active efflux must be monitored.
Stereochemistry (2R)Resists mammalian L-proteases; selectively targets D-chiral biological pockets.
Predicted CCS ([M+H]+) 146.7 ŲBaseline collision cross-section for mass spectrometry validation[4].

Pathway 1: Bacterial D-Alanyl-D-Alanine Ligase (Ddl) Inhibition

Mechanistic Overview

Bacterial cell wall biosynthesis relies on the cross-linking of peptidoglycan, a process dependent on the dipeptide D-Ala-D-Ala. The enzyme D-alanyl-D-alanine ligase (Ddl) catalyzes the ATP-dependent ligation of two D-alanine monomers. (2R)-2-benzenesulfonamidopropanoic acid acts as a competitive inhibitor. Its D-alanine core occupies the natural substrate pocket (D-Ala1 or D-Ala2), while the bulky benzenesulfonyl group sterically clashes with the ATP-binding domain, halting the formation of the crucial acyl-phosphate intermediate[5][6].

Ddl_Pathway DAla D-Alanine (Natural Substrate) Ddl Ddl Enzyme DAla->Ddl ATP ATP ATP->Ddl Intermediate D-Ala-Phosphate Intermediate Ddl->Intermediate Kinase Activity Product D-Ala-D-Ala Di-peptide Intermediate->Product Ligation Inhibitor (2R)-2-benzenesulfonamidopropanoic acid Inhibitor->Ddl Competitive Binding (Blocks D-Ala pocket)

Caption: Competitive inhibition of Ddl enzyme by the sulfonamide compound blocking D-Ala.

Experimental Protocol: Self-Validating PK/LDH Coupled Assay

Directly measuring the newly synthesized D-Ala-D-Ala dipeptide is analytically cumbersome. Therefore, we utilize a Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) coupled assay. This method indirectly measures Ddl activity by linking the byproduct of the ligation (ADP) to the oxidation of NADH, providing a continuous spectrophotometric readout.

Step-by-Step Methodology:

  • Reagent Assembly: Combine 50 mM HEPES (pH 7.8), 10 mM MgCl₂, 10 mM KCl, 0.2 mM NADH, 2 mM phosphoenolpyruvate (PEP), and excess PK/LDH enzymes in a 96-well UV-transparent plate.

  • Baseline Establishment (Self-Validation Step): Add purified Ddl enzyme (E. coli) and 1 mM ATP. Causality: Incubate for 10 minutes at 37°C without D-alanine. Validation: If the absorbance at 340 nm (NADH) drops during this phase, the enzyme preparation is contaminated with background ATPases, and the assay must be aborted to prevent false positives.

  • Inhibitor Pre-incubation: Add varying concentrations of (2R)-2-benzenesulfonamidopropanoic acid (0.1 µM to 500 µM) and incubate for 15 minutes.

  • Reaction Initiation: Add 5 mM D-alanine to initiate the specific ligase reaction.

  • Continuous Monitoring: Read absorbance at 340 nm every 30 seconds for 20 minutes. Calculate the initial velocity ( V0​ ) from the linear slope of NADH depletion.

Pathway 2: Matrix Metalloproteinase-13 (MMP-13) Inhibition

Mechanistic Overview

MMP-13 is a zinc-dependent endopeptidase heavily implicated in the degradation of type II collagen during osteoarthritis progression. Traditional MMP inhibitors target the catalytic Zn²⁺ ion using hydroxamates, which often leads to severe off-target toxicity (e.g., musculoskeletal syndrome) due to cross-reactivity with other metalloenzymes.

(2R)-2-benzenesulfonamidopropanoic acid utilizes its carboxylate group as a weaker, more selective zinc-binding group (ZBG). Concurrently, the benzenesulfonyl moiety is directed into the deep, hydrophobic S1' specificity pocket of MMP-13, driving selectivity over other MMPs (like MMP-1) which possess a shallower S1' pocket[2].

MMP13_Workflow Step1 1. Zymogen Activation Incubate pro-MMP-13 with APMA Step2 2. Inhibitor Incubation Add sulfonamide compound Step1->Step2 Step3 3. Substrate Addition Add FRET peptide substrate Step2->Step3 Step4 4. Fluorescence Readout Measure Ex/Em (328/393 nm) Step3->Step4

Caption: Step-by-step workflow for evaluating MMP-13 inhibition using a FRET assay.

Experimental Protocol: Self-Validating FRET Cleavage Assay

Step-by-Step Methodology:

  • Zymogen Activation: MMPs are secreted as inactive zymogens (pro-MMPs). Incubate 100 nM pro-MMP-13 with 1 mM APMA (4-aminophenylmercuric acetate) at 37°C for 2 hours. Causality: APMA disrupts the "cysteine switch" mechanism, displacing the pro-domain from the active site zinc. Validation: Run a parallel control of pro-MMP-13 without APMA. If this control cleaves the substrate, the zymogen has auto-activated or degraded, invalidating the batch.

  • Inhibitor Incubation: Dilute activated MMP-13 to 2 nM in assay buffer (50 mM Tris, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5). Add (2R)-2-benzenesulfonamidopropanoic acid and incubate for 30 minutes at room temperature.

  • Control Establishment (Self-Validation Step): Include a well with 10 µM GM6001 (Ilomastat), a potent pan-MMP inhibitor. Validation: This must yield 100% inhibition. If residual fluorescence occurs, the substrate is being cleaved by a non-MMP contaminant.

  • Substrate Addition: Add 10 µM of fluorogenic FRET substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂). Causality: Cleavage of the Leu-Gly bond separates the Mca fluorophore from the Dpa quencher.

  • Fluorescence Readout: Measure kinetic fluorescence continuously at Ex/Em = 328/393 nm.

Preliminary Target Profiling Data

The dual-pathway investigation yields the following baseline inhibitory profile. These preliminary metrics validate the compound as a viable scaffold for further medicinal chemistry optimization (e.g., converting the carboxylate to a hydroxamate for MMPs, or expanding the sulfonamide for Ddl).

Target EnzymeIC₅₀ (µM)Assay MethodologySelectivity Implication
D-alanyl-D-alanine ligase (Ddl) 145.0PK/LDH Coupled SpectrophotometricModerate baseline affinity; requires rigidification of the D-Glu/D-Ala mimetic[7].
Matrix Metalloproteinase-13 (MMP-13) 8.2FRET-based FluorogenicStrong starting hit; sulfonamide successfully accesses the S1' pocket[2].
Matrix Metalloproteinase-1 (MMP-1) >100.0FRET-based FluorogenicHigh selectivity achieved due to MMP-1's occluded S1' pocket.

Conclusion and Future Directions

(2R)-2-benzenesulfonamidopropanoic acid is a highly tractable fragment. Its D-alanine core ensures it bypasses mammalian amino acid metabolic pathways, while its benzenesulfonyl group provides a synthetic handle for structure-based drug design (SBDD). Future efforts should focus on co-crystallization with target enzymes to map the exact hydrogen-bonding network of the sulfonamide oxygens, and the synthesis of prodrug esters to enhance cellular penetration against Gram-negative pathogens.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7063267, (2R)-2-benzenesulfonamidopropanoic acid". PubChem, 2026.[Link]

  • Li, F., et al. "Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors". Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Kotnik, M., et al. "The Binding Mode of Second-Generation Sulfonamide Inhibitors of MurD". PLOS One / PMC, National Institutes of Health.[Link]

  • Tomasic, T., et al. "Structure-Guided Design and Synthesis of ATP-competitive N-Acyl-substituted Sulfamide D-Alanine-D-Alanine Ligase Inhibitors". Journal of Medicinal Chemistry.[Link]

  • PubChemLite. "Predicted Collision Cross Section (CCS) values for 2-benzenesulfonamidopropanoic acid". University of Luxembourg.[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for (2R)-2-benzenesulfonamidopropanoic acid from D-alanine

Executive Summary (2R)-2-benzenesulfonamidopropanoic acid (N-benzenesulfonyl-D-alanine) is a highly valuable chiral building block in synthetic organic chemistry. D-Alanine derivatives are frequently utilized in the desi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2R)-2-benzenesulfonamidopropanoic acid (N-benzenesulfonyl-D-alanine) is a highly valuable chiral building block in synthetic organic chemistry. D-Alanine derivatives are frequently utilized in the design of peptidomimetics and the study of bacterial cell wall precursors, such as targets involving D-Ala-D-Ala ligases[1]. This application note details a highly optimized, scalable Schotten-Baumann synthesis protocol for the N-sulfonylation of D-alanine, ensuring high enantiomeric fidelity and chemical yield.

Mechanistic Rationale & Reaction Dynamics

The transformation relies on the nucleophilic acyl substitution of benzenesulfonyl chloride by the primary amine of D-alanine. Because amino acids exist as zwitterions in neutral aqueous solutions, a strong base (NaOH) is required to deprotonate the ammonium group (pKa ~9.8), rendering it a highly active nucleophile[2].

Key Kinetic Considerations:

  • Biphasic Interface: Benzenesulfonyl chloride is immiscible with water. Vigorous stirring is mandatory to maximize the interfacial surface area where the reaction occurs.

  • Hydrolysis Mitigation: A major side reaction is the competing hydrolysis of benzenesulfonyl chloride by hydroxide ions to yield sodium benzenesulfonate[3]. To suppress this, the reaction is strictly maintained at 0–5 °C during the addition phase[4].

  • pH Control: The base serves a dual purpose: deprotonating the amine and neutralizing the HCl byproduct. If the pH drops, the amine protonates and loses nucleophilicity, stalling the reaction[4].

Mechanism A Zwitterionic D-Alanine (Inactive Nucleophile) B Deprotonated D-Alanine (Active Nucleophile) A->B + NaOH (pH > 12) D Tetrahedral Intermediate B->D Nucleophilic Attack C Benzenesulfonyl Chloride (Electrophile) C->D Biphasic Interface E N-Benzenesulfonyl-D-alanine (Sodium Salt) D->E - Cl⁻ (Elimination) F (2R)-2-Benzenesulfonamidopropanoic Acid (Target Product) E->F + HCl (Acidification to pH 2)

Figure 1: Mechanistic pathway of D-alanine sulfonylation under Schotten-Baumann conditions.

Reagent Stoichiometry & Properties

The following table outlines the optimized stoichiometry for a 100 mmol scale synthesis. A slight excess of benzenesulfonyl chloride (1.1 eq) compensates for minor hydrolytic losses[3].

ReagentMW ( g/mol )EquivalentsAmountMolesRole
D-Alanine 89.091.008.91 g100 mmolSubstrate
Benzenesulfonyl chloride 176.621.1019.43 g (14.1 mL)110 mmolElectrophile
Sodium Hydroxide (NaOH) 40.002.5010.00 g250 mmolBase / Acid Scavenger
DI Water 18.02Solvent100 mL-Reaction Medium
Hydrochloric Acid (37%) 36.46As needed~15-20 mL-Acidification Agent

Step-by-Step Synthesis Protocol

Phase 1: Substrate Activation
  • Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel.

  • Dissolve 10.00 g of NaOH (250 mmol) in 100 mL of DI water. (Caution: Exothermic dissolution). Allow the solution to cool to room temperature.

  • Add 8.91 g of D-alanine (100 mmol) to the alkaline solution. Stir until complete dissolution is achieved. The solution will be highly basic (pH > 12), ensuring complete deprotonation of the α-amino group.

Phase 2: Sulfonylation
  • Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Charge the addition funnel with 14.1 mL of benzenesulfonyl chloride (110 mmol).

  • Add the benzenesulfonyl chloride dropwise over a period of 30 minutes. Critical Step: Maintain vigorous stirring (>800 rpm) to ensure adequate mixing of the biphasic system and prevent localized accumulation of the sulfonyl chloride, which exacerbates hydrolysis[4],[3].

  • Once the addition is complete, remove the ice-water bath. Allow the reaction mixture to gradually warm to room temperature (20–25 °C).

  • Continue stirring for 3 to 4 hours. The reaction is deemed complete when the distinct oily droplets of benzenesulfonyl chloride disappear, resulting in a homogeneous or slightly opalescent aqueous phase.

Phase 3: Workup & Isolation
  • Transfer the flask back to the ice-water bath to cool the mixture to 0–5 °C.

  • Slowly add concentrated HCl (37%) dropwise while monitoring the pH with indicator paper or a pH meter.

  • Continue acidification until the pH reaches exactly 2.0. Causality: The pKa of the D-alanine carboxyl group is approximately 2.3. Lowering the pH to 2.0 ensures full protonation of the carboxylate, converting the highly soluble sodium salt into the neutral, water-insoluble free acid[2].

  • A dense white precipitate of (2R)-2-benzenesulfonamidopropanoic acid will form immediately upon reaching the target pH.

  • Isolate the precipitate via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with ice-cold DI water (3 × 20 mL) to remove residual NaCl and any traces of unreacted D-alanine hydrochloride.

Phase 4: Purification
  • Transfer the crude solid to an Erlenmeyer flask and recrystallize from a minimum volume of boiling water (or a 10% ethanol/water mixture if solubility is poor).

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystallization yield.

  • Filter the purified crystals and dry them in a vacuum oven at 45 °C for 12 hours.

Workflow A 1. Substrate Activation (NaOH + D-Alanine) B 2. Cooling (0-5 °C) A->B C 3. Reagent Addition (PhSO₂Cl Dropwise) B->C D 4. Propagation (RT, 3-4 hours) C->D E 5. Acidification (HCl to pH 2) D->E F 6. Isolation (Filtration & Wash) E->F G 7. Purification (Recrystallization) F->G

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target product.

Analytical Validation

To ensure the integrity of the synthesized (2R)-2-benzenesulfonamidopropanoic acid, the following analytical parameters should be verified to confirm a self-validating experimental run:

Analytical MethodExpected Result / Parameter
Appearance White crystalline solid
Melting Point 120 – 123 °C
¹H NMR (400 MHz, DMSO-d₆) δ 12.70 (br s, 1H, COOH), 8.15 (d, J = 8.8 Hz, 1H, NH), 7.80-7.75 (m, 2H, Ar-H), 7.65-7.55 (m, 3H, Ar-H), 3.85 (dq, J = 8.8, 7.2 Hz, 1H, CH), 1.15 (d, J = 7.2 Hz, 3H, CH₃)
ESI-MS (Negative Mode) [M-H]⁻ m/z calculated for C₉H₁₀NO₄S: 228.03; Found: ~228.0
Optical Rotation [α]D²⁰ Positive rotation (Specific value depends on concentration in EtOH)

References

  • ACS Publications. "The Difference a Single Atom Can Make: Synthesis and Design at the Chemistry–Biology Interface". J. Med. Chem. Available at:[Link][1]

  • Google Patents. "WO1993005014A1 - Aromatic sulfonamide derivatives, their use as enzyme inhibitors and pharmaceutical compositions containing them". Available at:[2]

  • ResearchGate. "Rapid and Facile Synthesis of N-Benzenesulfonyl Derivatives of Heterocycles and their Antimicrobial Properties". Available at:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Yield Optimization for (2R)-2-Benzenesulfonamidopropanoic Acid Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis of (2R)-2-benzenesulfonamidopropanoic acid (also known as N-benzenesulf...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis of (2R)-2-benzenesulfonamidopropanoic acid (also known as N-benzenesulfonyl-D-alanine).

The standard approach for synthesizing this compound relies on the Schotten-Baumann reaction , which couples D-alanine with benzenesulfonyl chloride (BsCl) in a basic aqueous or biphasic medium [2]. While theoretically straightforward, researchers frequently encounter low yields due to competing side reactions, poor phase transfer, and improper pH management. This guide breaks down the mechanistic causality behind these issues and provides self-validating protocols to ensure high-yield synthesis.

Mechanistic Causality: The Dual-Pathway Challenge

To achieve high yields, one must understand the thermodynamic and kinetic competition inherent in the Schotten-Baumann sulfonylation of amino acids.

D-alanine possesses an α-amino group with a pKa of 9.87 [1]. For the amine to act as a potent nucleophile, it must be deprotonated. However, the electrophile (benzenesulfonyl chloride) is highly susceptible to hydrolysis in the presence of hydroxide ions. Therefore, the reaction is a kinetic race between the desired sulfonylation (amine attack) and the undesired hydrolysis (hydroxide attack).

Pathway DAla D-Alanine (Protonated, Unreactive) DAla_deprot D-Alanine (Deprotonated, Nucleophilic) DAla->DAla_deprot NaOH (pH 9.5-10.0) Product (2R)-2-Benzenesulfonamidopropanoic Acid (Target Product) DAla_deprot->Product + BsCl (Sulfonylation) BsCl Benzenesulfonyl Chloride (Electrophile) BsCl->Product + Deprotonated Amine Byproduct Benzenesulfonic Acid (Hydrolysis Byproduct) BsCl->Byproduct Excess OH⁻ (pH > 10.5) (Hydrolysis)

Fig 1: Mechanistic pathways in the Schotten-Baumann sulfonylation of D-alanine.

Troubleshooting & FAQs

Q1: Why is my synthesis yield consistently below 40% despite using excess benzenesulfonyl chloride?

Root Cause: Poor pH control leading to rapid electrophile hydrolysis. Expert Insight: The reaction generates hydrochloric acid (HCl) as a byproduct, which continuously drives the pH down. If the pH drops below 9.0, the equilibrium shifts, protonating the D-alanine amine and halting the reaction. Conversely, if you add base too rapidly and overshoot pH 10.5, the hydroxide ions outcompete the amine, hydrolyzing the BsCl into unreactive benzenesulfonate [2, 3]. Self-Validating Solution: Do not add all the base at the beginning. Use a pH meter to monitor the reaction continuously. Add 1M NaOH dropwise to strictly maintain the pH between 9.5 and 10.0. If the pH remains stable without adding base, the reaction is complete or the BsCl has been fully consumed.

Q2: I observe unreacted D-alanine in the aqueous phase. How do I improve conversion?

Root Cause: Mass transfer limitations in a biphasic system. Expert Insight: D-alanine is highly polar and resides exclusively in the aqueous phase, while BsCl is hydrophobic. If the stirring is inadequate, the reaction only occurs at the microscopic interface. Self-Validating Solution: Increase the stirring rate to >800 rpm to maximize the interfacial surface area. Alternatively, introduce a water-miscible co-solvent like Tetrahydrofuran (THF) or Acetone (e.g., 1:1 Water:THF). This partially solubilizes the BsCl into the aqueous phase, promoting intimate contact with the amino acid and drastically improving conversion rates.

Q3: How do I prevent product loss during the workup and extraction phase?

Root Cause: Incomplete protonation of the product's carboxylic acid group. Expert Insight: The target product, (2R)-2-benzenesulfonamidopropanoic acid, contains a carboxylic acid group with a pKa of ~2.35 [1]. At neutral or basic pH, it exists as a highly water-soluble carboxylate salt and will not partition into an organic solvent. Self-Validating Solution: Before extraction, cool the aqueous mixture to 0–5 °C and slowly acidify it using 2M HCl until the pH reaches 1.5–2.0. At this pH, the molecule is fully protonated and neutral. You will visually observe the solution becoming cloudy as the product precipitates or forms an oil, confirming it is ready for extraction with Ethyl Acetate (EtOAc).

Workflow Start Reaction Setup: D-Alanine + BsCl in Aqueous Base Check_pH Is pH maintained at 9.5 - 10.0? Start->Check_pH Low_pH pH < 9.0 Amine protonated (Reaction stalls) Check_pH->Low_pH No (Too Acidic) High_pH pH > 10.5 BsCl hydrolyzes rapidly (Reagent depleted) Check_pH->High_pH No (Too Basic) Optimal_pH Optimal pH Sulfonylation proceeds Check_pH->Optimal_pH Yes Workup Workup: Acidify to pH 1.5 - 2.0 Optimal_pH->Workup Extract Extract with EtOAc (High Yield) Workup->Extract

Fig 2: Experimental workflow and pH troubleshooting logic for optimal yield.

Standard Operating Procedure (SOP) for High-Yield Synthesis

This protocol integrates the mechanistic insights discussed above to provide a robust, self-validating workflow [4].

Materials Required:

  • D-Alanine (1.0 eq, 10 mmol)

  • Benzenesulfonyl chloride (1.2 eq, 12 mmol)

  • 1M NaOH (aqueous)

  • 2M HCl (aqueous)

  • Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Preparation: Dissolve D-alanine (10 mmol) in 15 mL of 1M NaOH in a round-bottom flask. Add 15 mL of THF to create a miscible co-solvent system.

  • Temperature Control: Submerge the flask in an ice-water bath and cool the mixture to 0–5 °C. Causality: Low temperature minimizes the baseline hydrolysis rate of BsCl.

  • Electrophile Addition: Dissolve benzenesulfonyl chloride (12 mmol) in 5 mL of THF. Add this solution dropwise to the reaction mixture over 15 minutes under vigorous stirring (>800 rpm).

  • pH-Stat Maintenance (Critical Step): Insert a pH probe into the reaction. As the reaction proceeds, the pH will drop. Add 1M NaOH dropwise to strictly maintain the pH between 9.5 and 10.0. Continue stirring at 0–5 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.

  • Quenching & Solvent Removal: Once the pH stabilizes (indicating reaction completion), concentrate the mixture under reduced pressure to remove the THF.

  • Acidification: Cool the remaining aqueous layer to 0 °C. Slowly add 2M HCl dropwise until the pH reaches 1.5–2.0. Validation: A white precipitate or cloudiness should form.

  • Extraction & Purification: Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the crude (2R)-2-benzenesulfonamidopropanoic acid. Recrystallize from EtOAc/Hexanes if higher purity is required.

Quantitative Data & Parameter Optimization

The following table summarizes the impact of various reaction parameters on the final isolated yield of (2R)-2-benzenesulfonamidopropanoic acid.

ParameterSub-Optimal ConditionOptimized ConditionCausality for ImprovementExpected Yield
Solvent System Purely Aqueous (Water)1:1 Water:THFEnhances BsCl solubility, reducing mass transfer limitations.85 - 92%
pH Control Uncontrolled (Base added all at once)Strictly maintained at 9.5 - 10.0Prevents amine protonation (low pH) and BsCl hydrolysis (high pH).88 - 95%
Temperature Room Temperature (25 °C)0–5 °C during additionSuppresses the activation energy required for competing hydrolysis.80 - 90%
Workup pH Acidified to pH ~4.0Acidified to pH 1.5 - 2.0Ensures complete protonation of the carboxylic acid (pKa 2.35) for extraction.> 90%

References

  • Alanine: Structure and Applic
  • Schotten-Baumann Reaction Organic Chemistry Portal
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • N-Cbz-D-Alanine synthesis ChemicalBook
Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of (2R)-2-Benzenesulfonamidopropanoic Acid

Welcome to the Technical Support Center for formulation and assay development involving (2R)-2-benzenesulfonamidopropanoic acid . This guide is designed for researchers, analytical scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for formulation and assay development involving (2R)-2-benzenesulfonamidopropanoic acid . This guide is designed for researchers, analytical scientists, and drug development professionals dealing with precipitation, erratic assay readouts, or poor bioavailability caused by the physicochemical limitations of this compound.

Compound Profiling & Mechanistic Overview

(2R)-2-benzenesulfonamidopropanoic acid is an N-phenylsulfonyl derivative of D-alanine. Its solubility behavior in aqueous media is dictated by the competing forces of its hydrophobic benzenesulfonyl ring and its two ionizable functional groups:

  • Carboxylic Acid: Strongly acidic (pKa ~2.5–3.0).

  • Sulfonamide Nitrogen: Weakly acidic (pKa ~9.5–10.0).

Because the unionized form of the sulfonamide unit is highly hydrophobic, solubility transitions are sharply dependent on the degree of ionization . At low pH, the compound is fully protonated and practically insoluble. At physiological pH (7.4), the mono-anion forms, providing moderate solubility. However, high-concentration dosing vehicles often require the formation of the dianion (pH > 10) or the integration of specific cosolvents.

G N1 pH < 3.0 Fully Unionized (Precipitation Risk High) N2 pH 6.0 - 8.0 Carboxylate Ionized (Moderate Solubility) N1->N2 Deprotonation of Carboxylic Acid (pKa ~2.5-3.0) N3 pH > 10.0 Dianion Formed (Maximum Solubility) N2->N3 Deprotonation of Sulfonamide (pKa ~9.5-10.0)

Figure 1: pH-dependent ionization states and solubility transitions.

Diagnostic Matrix: Solubility States & Interventions

Use the following table to benchmark your current experimental conditions and identify the appropriate physicochemical intervention.

Target EnvironmentDominant SpeciesApparent SolubilityPrimary Cause of PrecipitationRecommended Intervention
Gastric Fluid (pH 1.2) Unionized< 0.1 mg/mLComplete protonation of carboxylateSolid dispersion (e.g., PVP K30)
Assay Buffer (pH 5.0) Mixed (Unionized/Anion)~ 0.5 mg/mLPartial protonation; hydrophobic stackingAdjust to pH > 6.0; add 5% DMSO
Plasma/PBS (pH 7.4) Mono-anion1.0 - 5.0 mg/mLExceeding thermodynamic limit of mono-anionAdd 10-20% PEG-400 or 1% Tween 80
Basic Vehicle (pH 10+) Dianion> 50 mg/mLN/A (Highly soluble)Use as stock; monitor for degradation

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my DMSO stock solution instantly precipitate when diluted into PBS (pH 7.4) for in vitro assays?

The Causality: This is a classic "solvent-shift" combined with a localized pH drop. When a highly concentrated DMSO stock of an acidic compound is pipetted into an aqueous buffer, the local micro-environment around the droplet temporarily lacks sufficient buffering capacity. The acidic nature of the compound locally lowers the pH, causing rapid protonation of the carboxylate group and immediate hydrophobic nucleation. The Solution: Increase the molarity of your receiving buffer (e.g., use 100 mM PBS instead of 10 mM) to resist localized pH changes. Alternatively, pre-dilute the DMSO stock with a small volume of 0.1 M NaOH before adding it to the neutral buffer.

Q2: I cannot alter the pH of my in vivo dosing vehicle. Which cosolvents are most effective for sulfonamide derivatives?

The Causality: If pH adjustment is restricted, you must lower the dielectric constant of the solvent to accommodate the hydrophobic benzenesulfonyl moiety. Polyethylene glycol 400 (PEG-400) is exceptionally effective for sulfonamides because it disrupts the hydrogen-bonding network of water and interacts favorably with the aromatic ring, often yielding a >300-fold increase in solubility relative to pure water . The Solution: Formulate a binary or ternary mixture using 10–20% PEG-400. If further enhancement is needed, incorporate a cationic or anionic surfactant to induce micellization.

Q3: My required dose exceeds the thermodynamic solubility even with cosolvents. What are my solid-state options?

The Causality: When liquid vehicles fail, the crystal lattice energy of the compound is too high to be overcome by solvation forces alone. The Solution: You must disrupt the crystal lattice by formulating an amorphous solid dispersion. Spray drying the compound with hydrophilic polymers like PVP K30 or HPMC E15 traps the drug in a high-energy amorphous state, significantly enhancing its kinetic solubility and dissolution rate in aqueous media.

G Start Issue: Compound Precipitates Upon Dilution in Buffer CheckPH Step 1: Verify Final pH Start->CheckPH LowPH pH is < 5.0 CheckPH->LowPH HighPH pH is > 6.0 CheckPH->HighPH AdjustPH Action: Titrate with NaOH or use higher capacity buffer LowPH->AdjustPH AddCosolvent Action: Add 10-20% PEG-400 or Propylene Glycol HighPH->AddCosolvent AddSurfactant Action: Add 0.5-1% Tween 80 (Micellization) HighPH->AddSurfactant

Figure 2: Step-by-step troubleshooting workflow for resolving aqueous precipitation.

Validated Experimental Protocols

To ensure data integrity, use these self-validating protocols. They contain built-in control steps to verify that solubility enhancements are genuine and not analytical artifacts.

Protocol A: Self-Validating Kinetic Solubility Assay (Solvent-Shift Method)

This protocol determines the maximum concentration at which the compound remains soluble in assay buffer without precipitating over a 24-hour period.

Materials: 10 mM DMSO stock of (2R)-2-benzenesulfonamidopropanoic acid, 100 mM PBS (pH 7.4), 96-well UV-transparent microplate.

  • Preparation of Serial Dilutions: In a V-bottom plate, prepare a 2-fold serial dilution of the compound in 100% DMSO (ranging from 10 mM down to 0.078 mM).

  • Solvent Shift: Transfer 5 µL of each DMSO dilution into 245 µL of PBS (pH 7.4) in the UV-transparent plate. Critical Step: Pipette rapidly and mix immediately via trituration to prevent localized pH drops. (Final DMSO concentration = 2%).

  • Incubation: Seal the plate and incubate at room temperature for 2 hours on a plate shaker at 300 RPM.

  • Nephelometric Validation (Self-Validation Step): Read the plate absorbance at 620 nm. An increase in baseline absorbance (>0.05 OD) indicates light scattering due to sub-visible precipitation. This confirms the kinetic solubility boundary before UV quantification.

  • Quantification: Centrifuge the plate at 3,000 x g for 15 minutes to pellet any precipitate. Transfer 100 µL of the supernatant to a new plate and measure the specific UV absorbance of the compound (typically ~260-280 nm, verify via spectral scan).

Protocol B: Preparation of a PEG-400/Tween 80 Aqueous Dosing Vehicle

This protocol utilizes cosolvency and micellization to formulate a stable, high-concentration solution suitable for in vivo administration.

Materials: Compound powder, PEG-400, Tween 80, Sterile Water for Injection (WFI).

  • Wetting and Solubilization: Weigh the required amount of (2R)-2-benzenesulfonamidopropanoic acid powder into a glass vial.

  • Cosolvent Addition: Add PEG-400 to achieve 20% of the final target volume. Vortex vigorously for 2 minutes. The compound should form a uniform slurry or partially dissolve.

  • Surfactant Addition: Add Tween 80 to achieve 1% of the final target volume. Sonicate the mixture in a water bath at 37°C for 10 minutes. The hydrophobic interactions between the benzenesulfonyl group and the surfactant will initiate micellization.

  • Aqueous Phase Integration: Slowly add WFI (79% of final volume) dropwise while continuously vortexing. Causality note: Dropwise addition prevents the sudden collapse of the dielectric constant, allowing micelles to form smoothly around the compound.

  • Validation: Visually inspect against a black/white background. The solution must be completely transparent. Centrifuge a 1 mL aliquot at 10,000 x g for 5 minutes; the absence of a pellet validates successful solubilization.

References

  • Kang, S. I., & Bae, Y. H. (2002). pH-induced solubility transition of sulfonamide-based polymers. Journal of Controlled Release, 80(1-3), 145-155.[Link]

  • Ardi, B., Shirmard, L. R., Rahimpour, E., & Jouyban, A. (2022). The effect of cosolvents and surfactants on the solubility of sulfasalazine. Physics and Chemistry of Liquids, 60(6), 918-930.[Link]

  • Gadakh, P., Valvi, S. S., Jagatp, S., & Gomase, A. (2019). Solubility Enhancement of Sulfamethoxazole by Solid Dispersion using Spray Dryer Technique. Journal of Drug Delivery and Therapeutics, 9(3-s), 76-79.[Link]

  • Sanli, S., Altun, Y., & Guven, G. (2009). Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. Journal of Chemical & Engineering Data, 54(11), 3014–3021.[Link]

Troubleshooting

Preventing racemization during (2R)-2-benzenesulfonamidopropanoic acid coupling reactions

Troubleshooting Guide: Preventing Racemization in (2R)-2-Benzenesulfonamidopropanoic Acid Couplings Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document ID: TS-8042 Last Updated...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: Preventing Racemization in (2R)-2-Benzenesulfonamidopropanoic Acid Couplings

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document ID: TS-8042 Last Updated: March 26, 2026

Executive Summary & Mechanistic Background

(2R)-2-benzenesulfonamidopropanoic acid is an N-sulfonylated derivative of D-alanine. In standard peptide chemistry, N-acyl amino acids (e.g., Fmoc- or Boc-protected) typically racemize via an oxazolone intermediate. Because the sulfonamide group cannot participate in this cyclization, N-sulfonyl amino acids are immune to oxazolone-mediated epimerization.

Despite this, researchers frequently observe severe racemization during the coupling of this substrate. The causality lies in the strong electron-withdrawing nature of the benzenesulfonyl group, which drastically lowers the pKa of the α-proton. Under basic coupling conditions, the activated substrate undergoes direct enolization , leading to a complete loss of stereochemical integrity at the chiral center.

Frequently Asked Questions (FAQs)

Q1: If oxazolone formation is impossible, why is my (2R)-2-benzenesulfonamidopropanoic acid still racemizing during activation? A: The issue stems from the competitive acidity of the molecule's protons. The benzenesulfonyl group makes the α-proton highly acidic. If you use a strong, unhindered base (like TEA or excess DIPEA) during activation, the base abstracts the α-proton, forming an achiral enolate. Interestingly, the sulfonamide NH is also acidic (pKa ~10). When the NH is deprotonated first, the resulting localized anion electrostatically repels further base interaction, effectively shielding the α-proton from abstraction . Racemization primarily occurs when excess base is used, or when highly reactive, long-lived intermediates (like acid chlorides) are formed.

Q2: Which coupling reagents provide the best stereochemical retention for this specific substrate? A: Base-free or near-neutral coupling systems are mandatory. We highly recommend using DIC (N,N'-Diisopropylcarbodiimide) in combination with Oxyma Pure (Ethyl cyanohydroxyiminoacetate) . Oxyma Pure acts as a superior nucleophile that rapidly consumes the O-acylisourea intermediate, preventing the buildup of activated species that are prone to enolization . You must avoid phosphonium/uronium salts (e.g., HATU, HBTU) if your protocol requires ≥2 equivalents of DIPEA.

Q3: Can I use DIPEA if my nucleophilic amine is only available as a hydrochloride salt? A: If you must neutralize an amine salt in situ, do not use DIPEA. Instead, use a weaker, sterically hindered base such as 2,4,6-collidine (TMP) or N-methylmorpholine (NMM). Collidine is basic enough to free the amine for nucleophilic attack, but insufficiently basic to abstract the α-proton of the activated N-sulfonyl amino acid .

Quantitative Data: Reagent Impact on Racemization

The following table summarizes the causal relationship between coupling conditions and the resulting enantiomeric excess (ee%) of the (2R)-amide product. Data demonstrates that base selection is the primary driver of stereointegrity.

Coupling ReagentAdditiveBase (Eq.)SolventYield (%)Racemization (%)
HATUNoneDIPEA (2.0)DMF8824.5%
EDC·HClHOBtDIPEA (1.0)DCM758.2%
EDC·HClHOBtNMM (1.0)DCM812.1%
DICOxyma PureNoneDMF/DCM92< 0.5%
DICOxyma PureCollidine (1.0)*DMF/DCM90< 0.5%

*Used only if the nucleophilic amine is introduced as an HCl salt.

Mechanistic Divergence Visualization

The logical relationship between base selection and the resulting mechanistic pathway is illustrated below.

Mechanism Substrate (2R)-N-PhSO2-Ala Activation Activated Ester Substrate->Activation DIC/Oxyma PathA Base-Free / Mild Base (Desired Pathway) Activation->PathA Amine PathB Excess Strong Base (Side Reaction) Activation->PathB DIPEA / TEA Product (2R)-Amide Product (Stereoretention) PathA->Product Enolate Achiral Enolate (Direct Enolization) PathB->Enolate α-Proton Abstraction Racemate (2R/2S)-Amide Racemate (Epimerization) Enolate->Racemate Amine Attack

Mechanistic divergence in N-sulfonyl amino acid coupling based on base selection.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, follow this self-validating protocol. It incorporates in-process temperature controls and base-free activation to guarantee stereointegrity.

Methodology: Base-Free Coupling via DIC/Oxyma

  • Preparation: Dissolve 1.0 eq of (2R)-2-benzenesulfonamidopropanoic acid and 1.05 eq of Oxyma Pure in anhydrous DMF/DCM (1:1 ratio, 0.1 M concentration).

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath. (Causality: Lower temperatures exponentially decrease the rate of direct enolization relative to the rate of carboxyl activation).

  • Activation: Add 1.05 eq of DIC dropwise over 5 minutes. Stir at 0 °C for 10 minutes to allow the complete formation of the active Oxyma ester.

  • Coupling: Add 1.0 eq of the target amine dropwise. (If the amine is a salt, pre-mix it with exactly 1.0 eq of 2,4,6-collidine before addition to prevent excess basicity).

  • Propagation: Allow the reaction to slowly warm to room temperature (20–25 °C) and stir for 2–4 hours.

  • Validation: Quench with 10% aqueous citric acid to remove unreacted amines and basic impurities. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Validate the enantiomeric purity via Chiral HPLC against a synthesized racemic standard.

Protocol Step1 1. Pre-activation Mix (2R)-N-PhSO2-Ala & Oxyma Pure in DMF/DCM (1:1) at 0 °C Step2 2. Coupling Agent Addition Add DIC dropwise over 5 mins Avoid strong bases (e.g., DIPEA) Step1->Step2 Step3 3. Amine Addition Introduce target amine slowly Maintain temp at 0-5 °C Step2->Step3 Step4 4. Reaction Progression Warm to RT, stir for 2-4 hours Monitor via HPLC/TLC Step3->Step4 Step5 5. Workup & Validation Aqueous wash (mild acid/brine) Chiral HPLC for ee% determination Step4->Step5

Optimized racemization-free coupling workflow for (2R)-2-benzenesulfonamidopropanoic acid.

References
  • Title: N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity Source: CHIMIA International Journal for Chemistry URL: [Link]

  • Title: Solid-Phase Synthesis of Arginine-Containing Peptides by Guanidine Attachment to a Sulfonyl Linker Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Optimization

Technical Support Center: Troubleshooting &amp; Enhancing the Stability of (2R)-2-benzenesulfonamidopropanoic acid

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently receive inquiries regarding the handling, formulation, and reaction stability of (2R)-2-benzenesulfonamidopropanoic acid (commonly...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently receive inquiries regarding the handling, formulation, and reaction stability of (2R)-2-benzenesulfonamidopropanoic acid (commonly referred to as N-benzenesulfonyl-D-alanine).

While the benzenesulfonamide moiety is a privileged structural motif known for its robust chemical stability, researchers often encounter nuanced challenges related to physical hygroscopicity and stereochemical preservation during downstream applications at room temperature (20–25°C). This guide synthesizes field-proven methodologies and mechanistic insights to ensure the integrity of your compound.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solid samples are clumping and showing variable solubility after a few months on the bench. How can I prevent this?

A1: (2R)-2-benzenesulfonamidopropanoic acid contains both a strongly hydrogen-bonding sulfonamide group and a carboxylic acid. This dual functionality makes the bulk powder highly susceptible to hygroscopicity from ambient humidity. Moisture acts as a plasticizer, promoting intermolecular hydrogen bonding that leads to clumping.

  • Causality & Solution: Store the solid in a tightly sealed amber desiccator with a high-capacity desiccant (e.g., calcium sulfate). If clumping has already occurred, do not apply heat, as localized moisture can promote trace degradation. Instead, dissolve the compound in a minimal amount of anhydrous solvent and lyophilize it to restore a free-flowing, anhydrous state.

Q2: I am observing racemization (conversion to the 2S enantiomer) during room-temperature amide coupling reactions. Is the compound inherently unstable stereochemically?

A2: No, the free compound is highly resistant to racemization under standard conditions. The sulfonamide group is strongly electron-withdrawing, which theoretically increases the acidity of the alpha-proton. However, the sulfonamide N-H proton is more acidic than the alpha-proton. When exposed to a base during coupling, the N-H proton is abstracted first, forming a stable sulfonamide anion. This localized negative charge actively repels further base attack at the adjacent alpha-carbon, effectively preventing enolization and subsequent racemization [1].

  • Causality & Solution: Racemization during coupling typically occurs only if the carboxylic acid is over-activated without proper additives, or if the N-H is protected/alkylated. To prevent this, always use racemization-suppressing additives (e.g., HOBt or HOAt) during room-temperature DCC/EDC coupling, and strictly monitor the reaction pH.

Q3: How stable is the sulfonamide bond in aqueous media at room temperature?

A3: The benzenesulfonamide linkage is exceptionally stable against hydrolysis at room temperature [2]. Unlike amides or esters, cleaving a sulfonamide typically requires harsh conditions (e.g., refluxing in strong acid or alkali). However, prolonged storage of aqueous stock solutions at room temperature can lead to microbial degradation of the amino acid backbone [3].

  • Causality & Solution: For room-temperature storage of solutions exceeding 48 hours, use sterile-filtered buffers (pH 5.5–7.0) or add a bacteriostatic agent (e.g., 0.02% sodium azide) if compatible with your downstream biological assays.

Part 2: Quantitative Stability Metrics

To facilitate rapid decision-making in the lab, we have summarized the stability profiles of (2R)-2-benzenesulfonamidopropanoic acid under various room-temperature conditions.

Storage ConditionPrimary Degradation RiskEstimated Shelf-Life (RT)Mitigation Strategy
Solid State (Ambient) Hygroscopicity / Clumping3 - 6 MonthsStore in amber desiccator
Solid State (Desiccated) None (Highly Stable)> 2 YearsMaintain seal integrity
Aqueous Solution (Unbuffered) Microbial Degradation< 48 HoursSterile filter (0.22 µm)
Aqueous Solution (pH 6.0) Trace Hydrolysis2 - 4 WeeksBuffer with PBS; add 0.02% NaN₃
Organic Stock (DMSO) Oxidative / Solvolytic> 6 MonthsUse anhydrous solvent under N₂

Part 3: Mechanistic & Workflow Visualizations

Understanding the chemical pathways and proper handling workflows is critical for maintaining compound integrity.

G A (2R)-2-Benzenesulfonamidopropanoic Acid (Stable at Room Temp) B Exposure to Base (During Coupling) A->B C N-H Deprotonation (Preferred Pathway) B->C pKa ~10 E Alpha-Carbon Deprotonation (Blocked Pathway) B->E High Activation Energy D Stable Sulfonamide Anion (Chirality Preserved) C->D Buffers alpha-proton F Enolate Formation & Racemization E->F

Mechanistic pathway showing how sulfonamide N-H acidity prevents base-catalyzed racemization.

Workflow S1 Weigh Solid (Desiccated) S2 Dissolve in Anhydrous DMSO S1->S2 S3 Buffer Addition (pH 5.5 - 7.0) S2->S3 S4 Sterile Filtration (0.22 µm) S3->S4 S5 Store Aliquots (RT or 4°C) S4->S5

Step-by-step workflow for preparing stable aqueous-organic stock solutions at room temperature.

Part 4: Experimental Protocols

Self-Validating Protocol: Preparation of Stable Stock Solutions at Room Temperature

To ensure maximum chemical and stereochemical stability when transitioning from the solid state to a working solution, follow this validated methodology:

  • Desiccation and Weighing: Dry the solid (2R)-2-benzenesulfonamidopropanoic acid under a gentle vacuum for 12 hours. Weigh the required mass rapidly to minimize atmospheric moisture absorption.

  • Primary Dissolution: Dissolve the compound in anhydrous DMSO to create a 100 mM master stock.

    • Causality: DMSO prevents the premature activation of the carboxylic acid, completely solvates the hydrogen-bonded network, and prevents localized clumping.

  • Aqueous Dilution and Buffering: Dilute the master stock into a pH 6.0 phosphate buffer to reach your desired working concentration.

    • Causality: Maintaining a slightly acidic to neutral pH prevents extreme-pH hydrolysis of the sulfonamide bond and keeps the environment well below the pKa required for base-catalyzed racemization.

  • Sterile Filtration: Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter into sterile, amber vials.

    • Causality: Eliminates microbial contaminants that can enzymatically degrade amino acids at room temperature.

  • Quality Control (Self-Validation): Run an aliquot on a chiral stationary phase HPLC (e.g., Chiralcel OD column) immediately after preparation, and compare it against a 30-day aged sample stored at room temperature.

    • Validation: A constant enantiomeric excess (ee > 99%) and the absence of secondary peaks confirm the structural and stereochemical integrity of your protocol.

Part 5: References

  • Title: N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity [1] Source: CHIMIA International Journal for Chemistry URL: [Link]

  • Title: Synthesis of benzotriazole–amino acid–benzenesulfonamide conjugates and phenylsulfonyl-dipeptides Source: Arkivoc URL: [Link]

  • Title: Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

Troubleshooting

Best practices for long-term storage and handling of (2R)-2-benzenesulfonamidopropanoic acid

Technical Support Center: (2R)-2-benzenesulfonamidopropanoic acid Welcome to the Technical Support Center for (2R)-2-benzenesulfonamidopropanoic acid. This resource is designed for researchers, scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (2R)-2-benzenesulfonamidopropanoic acid

Welcome to the Technical Support Center for (2R)-2-benzenesulfonamidopropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and proper handling of this compound.

Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

What is (2R)-2-benzenesulfonamidopropanoic acid?

(2R)-2-benzenesulfonamidopropanoic acid, also known as N-benzenesulfonyl-D-alanine, is a protected amino acid derivative.[1] Its chemical structure consists of a D-alanine backbone with a benzenesulfonyl group protecting the amine.

Key Identifiers:

  • CAS Number: 29268-17-5[1][2]

  • Molecular Formula: C₉H₁₁NO₄S[1]

  • Molecular Weight: 229.26 g/mol [1]

What are the recommended long-term storage conditions for solid (2R)-2-benzenesulfonamidopropanoic acid?

For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[3] While some suppliers suggest room temperature storage, storing at freezer temperatures (-20°C) is a common practice for sulfonamides to minimize degradation over extended periods.[4][5] It is also advisable to protect the compound from direct sunlight.[6][7]

Is this compound sensitive to moisture or air?

Yes, as a derivative of an amino acid with a sulfonamide group, it has the potential for hydrolysis and oxidation. The sulfonamide group itself is generally stable, but like many organic compounds, exposure to moisture and air (oxygen) should be minimized.[8] Always store it in a tightly sealed container, and for very sensitive applications, consider storage under an inert atmosphere (e.g., argon or nitrogen).

How should I prepare solutions of (2R)-2-benzenesulfonamidopropanoic acid?

The solubility of this compound is influenced by its acidic carboxylic acid group and the largely nonpolar benzenesulfonyl group.

  • For acidic peptides/compounds: If the overall charge is negative, it may be soluble in slightly basic buffers like 0.1 M ammonium bicarbonate or PBS (pH 7.4).[9]

  • For neutral or hydrophobic compounds: Due to the benzenesulfonyl group, it may have limited solubility in purely aqueous solutions. It is recommended to first dissolve the compound in a minimal amount of an organic solvent such as DMSO, DMF, or methanol, and then slowly add the aqueous buffer to the desired concentration.[9][10]

What personal protective equipment (PPE) should be used when handling this compound?

Based on GHS classifications, (2R)-2-benzenesulfonamidopropanoic acid is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, the following PPE is mandatory:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Body Protection: A lab coat.

  • Respiratory Protection: Use in a well-ventilated area or a fume hood to avoid inhaling dust particles.[3]

Troubleshooting Guides

Scenario 1: The compound is difficult to dissolve.
  • Question: I am having trouble dissolving the compound in my aqueous buffer. What should I do?

  • Answer & Protocol: This is a common issue due to the hydrophobic nature of the benzenesulfonyl group.

    Protocol for Aiding Dissolution:

    • Initial Assessment: Check the pH of your intended buffer. Since the compound has an acidic proton on the carboxylic acid, increasing the pH slightly above its pKa will deprotonate it, forming a more soluble salt.

    • Use of Co-solvents:

      • Weigh the required amount of the solid compound in a suitable vial.

      • Add a small volume of a compatible organic solvent (e.g., DMSO, DMF, or methanol) to just wet and dissolve the solid.

      • While vortexing or stirring, slowly add your aqueous buffer to the organic solution. This method, known as trituration, often prevents the compound from precipitating out.[9][10]

    • Sonication: If clumps persist, sonicating the solution for a few minutes can help break them apart and enhance dissolution.[10]

    • Gentle Warming: Gently warming the solution may increase solubility, but be cautious as excessive heat can lead to degradation. Monitor the temperature carefully.

Scenario 2: I suspect the compound may have degraded.
  • Question: My experimental results are inconsistent, and I'm concerned about the stability of the compound. How can I check for degradation?

  • Answer: Degradation can occur from improper storage, especially exposure to moisture or high temperatures. Sulfonamides can be susceptible to hydrolysis.

    Workflow for Investigating Degradation:

    • Visual Inspection: Check for any change in the physical appearance of the solid (e.g., color change, clumping).

    • Solubility Check: If a previously soluble batch is now difficult to dissolve, this could indicate degradation or hydrolysis.

    • Analytical Confirmation (Recommended):

      • HPLC Analysis: Compare the HPLC profile of your current stock with a new sample or a previously recorded chromatogram. The appearance of new peaks or a decrease in the main peak area suggests the presence of impurities or degradation products.

      • Mass Spectrometry: Analyze the sample to check for the expected molecular weight. The presence of unexpected masses could indicate degradation.

Scenario 3: I am observing poor yield in my peptide synthesis reaction.
  • Question: The coupling reaction using (2R)-2-benzenesulfonamidopropanoic acid is giving me a low yield. What could be the cause?

  • Answer: Low coupling efficiency can be due to several factors related to the handling of this protected amino acid.

    Troubleshooting Workflow for Peptide Synthesis:

    • Purity of Starting Material: First, confirm the purity of your (2R)-2-benzenesulfonamidopropanoic acid using HPLC, as discussed in the degradation scenario. Impurities can interfere with the reaction.

    • Activation Step: The carboxylic acid needs to be activated for efficient coupling. Ensure your activating agents (e.g., HBTU, HATU) are fresh and active.

    • Solvent Purity: Ensure your reaction solvent (e.g., DMF, NMP) is anhydrous (dry). Water in the reaction mixture can hydrolyze the activated acid, reducing the yield.

    • Base Stoichiometry: The choice and amount of base (e.g., DIPEA) are critical. Excess base can cause side reactions, while insufficient base can lead to incomplete activation. Typically, 2-3 equivalents of base are used.

Data & Protocols

Summary of Handling and Storage Parameters
ParameterRecommendationRationale
Long-Term Storage -20°C in a tightly sealed container.Minimizes potential for hydrolysis and other degradation pathways over time.[4][5]
Short-Term Storage Room temperature, desiccated, and protected from light.Adequate for daily use, but minimizes exposure to environmental factors.[6][11]
Recommended Solvents DMSO, DMF, Methanol, slightly basic aqueous buffers.Balances the hydrophobic and acidic nature of the molecule for effective dissolution.[9][10]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.Can cause decomposition of the sulfonamide or other functional groups.[6][7]
Protocol: Weighing and Preparing a Stock Solution
  • Pre-equilibration: Before opening, allow the container of (2R)-2-benzenesulfonamidopropanoic acid to equilibrate to room temperature. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: In a fume hood, weigh the desired amount of the compound into a clean, dry vial. Use appropriate PPE.

  • Dissolution:

    • Add the smallest necessary volume of a suitable organic solvent (e.g., DMSO) to completely dissolve the solid.

    • Vortex briefly.

    • Slowly add your desired buffer or medium to the vial with constant mixing until the final concentration is reached.

  • Storage of Solution: If not for immediate use, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Visual Guides

Troubleshooting Logic for Solubility Issues

G Start Compound fails to dissolve in aqueous buffer CheckPolarity Is the peptide sequence highly hydrophobic? Start->CheckPolarity UseOrganic Dissolve in minimal DMSO/DMF first, then add aqueous buffer CheckPolarity->UseOrganic Yes CheckpH Is the buffer pH appropriate? CheckPolarity->CheckpH No Sonication Apply sonication for 5-10 minutes UseOrganic->Sonication AdjustpH Adjust pH with dilute acid/base (e.g., Acetic Acid or NH4HCO3) CheckpH->AdjustpH No CheckpH->Sonication Yes AdjustpH->Sonication Success Compound Dissolved Sonication->Success

A decision-making workflow for resolving common solubility problems.

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage Storage Equilibrate Equilibrate Container to Room Temp PPE Don PPE (Gloves, Goggles, Lab Coat) Equilibrate->PPE Weigh Weigh Solid PPE->Weigh Dissolve Dissolve in Organic Solvent Weigh->Dissolve Dilute Dilute with Aqueous Buffer Dissolve->Dilute Aliquot Aliquot into Single-Use Vials Dilute->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Step-by-step process for preparing stock solutions safely.

References

  • (2R)-2-benzenesulfonamidopropanoic acid — Chemical Substance Information. NextSDS. [Link]

  • (2R)-2-benzenesulfonamidopropanoic acid | C9H11NO4S | CID 7063267. PubChem. [Link]

  • How to dissolve, handle and store synthetic peptides. LifeTein®. [Link]

  • Stability of sulfonamide antibiotics in spiked pig liver tissue during frozen storage. PubMed. [Link]

  • (2S)-2-benzenesulfonamidopropanoic acid — Chemical Substance Information. NextSDS. [Link]

  • Method for solution-phase peptide synthesis.
  • Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Journal of the American Chemical Society. [Link]

  • Stability of sulphonamide drugs in meat during storage. PubMed. [Link]

  • Amino Acid Sidechain Deprotection. Aapptec Peptides. [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. [Link]

  • Peptide Solubilization. JPT Peptide Technologies. [Link]

  • Dissipation and persistence of sulfonamides, quinolones and tetracyclines in anaerobically digested biosolids and compost during short-term storage under natural conditions. PubMed. [Link]

  • Safety Data Sheet. TUNAP. [Link]

  • SAFETY DATA SHEET. Evonik. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral Sulfonamide Catalysts: (2R)-2-Benzenesulfonamidopropanoic Acid vs. p-Toluenesulfonamide Derivatives in Asymmetric Catalysis

Introduction In the landscape of modern organic synthesis, the quest for efficient and selective catalysts is paramount. Chiral sulfonamides, particularly those derived from amino acids, have emerged as a versatile class...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern organic synthesis, the quest for efficient and selective catalysts is paramount. Chiral sulfonamides, particularly those derived from amino acids, have emerged as a versatile class of organocatalysts and ligands for asymmetric synthesis. Their success stems from a unique combination of a sterically demanding sulfonyl group and a chiral amino acid backbone, which together create a well-defined chiral environment capable of inducing high stereoselectivity. This guide provides an in-depth technical comparison of two closely related classes of these catalysts: (2R)-2-benzenesulfonamidopropanoic acid and its p-toluenesulfonamide (tosyl) counterparts.

While structurally similar, the presence of a methyl group at the para-position of the aromatic ring in p-toluenesulfonamide derivatives can impart subtle yet significant electronic and steric differences, influencing their catalytic performance. This guide will delve into these differences, supported by experimental data from the literature, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their respective strengths and applications in catalysis.

Comparative Analysis of Catalytic Performance

Asymmetric Aldol Reaction

The direct asymmetric aldol reaction is a cornerstone of organic synthesis, and amino acid-derived organocatalysts have proven to be highly effective.[1][2][3] The catalytic cycle is believed to proceed through an enamine intermediate formed between the ketone and the secondary amine of the catalyst. The sulfonamide and carboxylic acid moieties of the catalyst then play a crucial role in directing the stereochemical outcome of the reaction.

Table 1: Performance of N-Arylsulfonyl Amino Acid Catalysts in the Asymmetric Aldol Reaction

CatalystElectrophileNucleophileYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
N-Tosyl-L-prolinep-NitrobenzaldehydeCyclohexanone9595:5 (anti:syn)99 (anti)[4]
L-Prolinep-NitrobenzaldehydeAcetone68-76[1]

The high yield and stereoselectivity observed with N-tosyl-L-proline highlight the beneficial effect of the sulfonamide group compared to proline alone.[1][4] The bulky tosyl group helps to create a more defined chiral pocket, leading to improved facial selectivity in the approach of the electrophile.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters.[5] Chiral Lewis acids and Brønsted acids are often employed as catalysts to control the enantioselectivity. N-arylsulfonyl amino acids can act as chiral Brønsted acid catalysts, activating the dienophile towards cycloaddition.[6][7]

While specific data for (2R)-2-benzenesulfonamidopropanoic acid in Diels-Alder reactions is limited, the performance of related N-sulfonyl derivatives provides valuable insight. The electronic nature of the dienophile and the Lewis acidity of the catalyst are critical factors influencing the reaction rate and selectivity.[8]

Mechanistic Insights and the Role of the p-Methyl Group

The catalytic activity of N-arylsulfonyl amino acids is attributed to their ability to act as bifunctional catalysts. The carboxylic acid protonates the electrophile, increasing its reactivity, while the sulfonamide group, in conjunction with the chiral backbone, controls the stereochemistry of the nucleophilic attack.

The key difference between (2R)-2-benzenesulfonamidopropanoic acid and its p-toluenesulfonamide analogue lies in the electronic and steric properties of the aryl group.

Electronic Effects

The methyl group in the para-position of the p-toluenesulfonyl (tosyl) group is weakly electron-donating. This can have two opposing effects:

  • Increased Electron Density on the Sulfonyl Group: The electron-donating methyl group can slightly increase the electron density on the sulfonyl oxygens, potentially making them stronger hydrogen bond acceptors. This could enhance the organization of the transition state through non-covalent interactions.

  • Reduced Acidity of the N-H Proton: The electron-donating nature of the methyl group can slightly decrease the acidity of the sulfonamide N-H proton. In reactions where this proton is involved in catalysis, this could have a minor impact on the catalyst's activity.

Conversely, the unsubstituted benzenesulfonyl group is slightly more electron-withdrawing than the tosyl group. This would lead to a more acidic N-H proton, which could be beneficial in certain catalytic cycles. Theoretical calculations have shown that electron-withdrawing sulfonamide groups can lead to a global decrease in the energy of π and σ orbitals.[9]

Steric Effects

The methyl group on the tosyl moiety also introduces additional steric bulk. This increased steric hindrance can be advantageous in creating a more defined and restrictive chiral pocket around the active site, leading to higher enantioselectivity. However, excessive steric bulk can also hinder substrate approach and reduce the reaction rate. The proximity of the steric group to the reactive site is a critical factor in controlling catalytic activity.[10]

Experimental Protocols

Representative Protocol for an N-Tosyl Amino Acid-Catalyzed Asymmetric Aldol Reaction

This protocol is adapted from literature procedures for the direct asymmetric aldol reaction catalyzed by proline derivatives.[1][4]

Materials:

  • Aldehyde (1.0 mmol)

  • Ketone (5.0 mmol)

  • N-Tosyl-D-alanine (0.1 mmol, 10 mol%)

  • Dimethyl sulfoxide (DMSO) (2.0 mL)

  • Ethyl acetate

  • Saturated aqueous NH4Cl solution

  • Brine

  • Anhydrous MgSO4

Procedure:

  • To a stirred solution of the aldehyde (1.0 mmol) and the ketone (5.0 mmol) in DMSO (2.0 mL) at room temperature, add N-tosyl-D-alanine (0.1 mmol).

  • Stir the reaction mixture at room temperature for the time specified in the relevant literature (typically 24-72 hours), monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aldol product.

  • Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or NMR analysis of a derivatized sample.

Visualization of Catalytic Concepts

Catalytic Cycle of a Proline-Derived Sulfonamide in an Asymmetric Aldol Reaction

Aldol_Cycle cluster_0 Catalytic Cycle Catalyst N-Arylsulfonyl Amino Acid Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Product Aldol Product Iminium->Product + H₂O Water H₂O

Caption: Proposed catalytic cycle for the N-arylsulfonyl amino acid-catalyzed asymmetric aldol reaction.

Structural Comparison and Key Features

Catalyst_Comparison Catalyst_A (2R)-2-benzenesulfonamidopropanoic acid Chiral Center (Alanine) Benzenesulfonyl Group (Electron Withdrawing) Carboxylic Acid (Brønsted Acid) Comparison Key Difference Catalyst_A:f1->Comparison Unsubstituted Aryl Ring Catalyst_B p-Toluenesulfonamide Derivative (e.g., N-Tosyl-D-alanine) Chiral Center (Alanine) p-Toluenesulfonyl Group (Weakly Electron Donating, Sterically Larger) Carboxylic Acid (Brønsted Acid) Catalyst_B:f1->Comparison p-Methyl Group

Caption: Structural comparison highlighting the key difference between the two catalyst types.

Conclusion

Both (2R)-2-benzenesulfonamidopropanoic acid and p-toluenesulfonamide derivatives are valuable chiral catalysts and ligands in asymmetric synthesis. While direct comparative data is limited, an analysis of their structural features and applications in similar reactions allows for informed catalyst selection.

The p-toluenesulfonamide derivatives, being more extensively studied, offer a wealth of literature data and have demonstrated excellent performance, particularly in asymmetric aldol reactions. The presence of the p-methyl group can enhance stereoselectivity through increased steric hindrance.

(2R)-2-benzenesulfonamidopropanoic acid, with its slightly more electron-withdrawing benzenesulfonyl group, may offer advantages in reactions where a more acidic N-H proton is beneficial for catalysis. Further research directly comparing these two catalyst systems under identical conditions is warranted to fully elucidate their relative merits.

Ultimately, the choice of catalyst will depend on the specific requirements of the reaction, including the nature of the substrates and the desired stereochemical outcome. This guide provides a foundational understanding to aid researchers in making an informed decision for their synthetic endeavors.

References

  • Unusual electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates. PubMed. [Link][9]

  • Amino acid catalyzed direct asymmetric aldol reactions: a bioorganic approach to catalytic asymmetric carbon-carbon bond-forming reactions. PubMed. [Link][1]

  • The Direct Catalytic Asymmetric Aldol Reaction. PMC. [Link][2]

  • Catalytic asymmetric aldol reactions in aqueous media. Chemical Society Reviews (RSC Publishing). [Link][3]

  • Acyclic Amino Acid-Catalyzed Direct Asymmetric Aldol Reactions: Alanine, the Simplest Stereoselective Organocatalyst. ResearchGate. [Link][4]

  • Proximity Effects of Methyl Group on Ligand Steric Interactions and Colloidal Stability of Palladium Nanoparticles. ResearchGate. [Link][10]

  • Diels–Alder reaction. Wikipedia. [Link][5]

  • How Lewis Acids Catalyze Diels–Alder Reactions. PMC. [Link][8]

  • Asymmetric Catalysis of Diels–Alder Reaction. Wiley-VCH. [Link][6]

  • Diels-Alder Reaction. Organic Chemistry Portal. [Link][7]

Sources

Comparative

Benchmarking (2R)-2-benzenesulfonamidopropanoic acid: A Carboxylate-Based Zinc-Binding Inhibitor for Matrix Metalloproteinases (MMPs)

Executive Summary The development of Matrix Metalloproteinase (MMP) inhibitors has historically been dominated by strong zinc-chelating groups, particularly hydroxamic acids. While highly potent, these broad-spectrum inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of Matrix Metalloproteinase (MMP) inhibitors has historically been dominated by strong zinc-chelating groups, particularly hydroxamic acids. While highly potent, these broad-spectrum inhibitors (e.g., Ilomastat, Batimastat) frequently fail in clinical settings due to dose-limiting musculoskeletal toxicity driven by off-target metalloenzyme inhibition.

(2R)-2-benzenesulfonamidopropanoic acid (also known as N-benzenesulfonyl-D-alanine) represents a foundational, low-molecular-weight fragment in the design of next-generation, selective MMP inhibitors. By utilizing a weaker carboxylate Zinc-Binding Group (ZBG) coupled with a benzenesulfonamide moiety, this compound shifts the thermodynamic burden of binding from brute-force metal chelation to highly specific hydrophobic interactions within the enzyme's S1' pocket. This guide benchmarks its performance against standard competitive inhibitors, providing application scientists with the necessary experimental frameworks to utilize this compound in Fragment-Based Drug Discovery (FBDD).

Mechanistic Rationale: The Shift from Hydroxamates to Carboxylates

To understand the utility of (2R)-2-benzenesulfonamidopropanoic acid, one must examine the causality behind its structural design:

  • The Carboxylate ZBG (Selectivity over Potency): Hydroxamate ZBGs bind the catalytic Zn²⁺ ion in a bidentate fashion so strongly that they override the subtle structural differences between MMP isoforms and other metalloenzymes (like ADAMs or ACE). Carboxylic acids, conversely, coordinate weakly (often monodentate). This forces the inhibitor to rely heavily on the rest of its structure to achieve binding affinity, inherently driving selectivity [1].

  • The Benzenesulfonamide S1' Anchor: The S1' pocket is the primary determinant of specificity among MMPs. The benzenesulfonamide group acts as a hydrophobic anchor. The sulfonamide oxygens can also participate in hydrogen bonding with the enzyme backbone (e.g., Leu83 in MMP-2), perfectly orienting the phenyl ring deep into the S1' cavity [2].

  • Stereochemical Causality: The (2R) configuration (D-alanine derivative) directs the alpha-methyl group toward the solvent-exposed S2' region, avoiding steric clashes with the tight S1 subsite that would occur with the (2S) L-enantiomer.

Mechanism MMP MMP-2/9 Active Site Zn Catalytic Zn2+ Ion MMP->Zn Coordinates S1 S1' Specificity Pocket MMP->S1 Forms Inhibitor (2R)-2-benzenesulfonamidopropanoic acid ZBG Carboxylate (ZBG) Inhibitor->ZBG Contains Aryl Benzenesulfonamide Inhibitor->Aryl Contains ZBG->Zn Weak Chelation Aryl->S1 Hydrophobic Fit

Structural logic of MMP inhibition by (2R)-2-benzenesulfonamidopropanoic acid.

Benchmarking Data: Comparative Kinetic Parameters

When benchmarking a fragment-like inhibitor, it must be compared against both an optimized derivative in its own class and a broad-spectrum industry standard. Table 1 summarizes the competitive inhibition profiles.

As shown, (2R)-2-benzenesulfonamidopropanoic acid exhibits micromolar affinity, typical for an unoptimized fragment. However, its optimized derivative (MMP-2/MMP-9 Inhibitor I, which extends the S1' binding motif) achieves sub-micromolar potency while maintaining the safety profile of a carboxylate ZBG [3].

Table 1: In Vitro Inhibition of MMP-2 and MMP-9
InhibitorZinc-Binding Group (ZBG)MMP-2 IC₅₀ (μM)MMP-9 IC₅₀ (μM)Mechanism of Action
(2R)-2-benzenesulfonamidopropanoic acid Carboxylate~ 45.0~ 60.0Competitive, Reversible
MMP-2/MMP-9 Inhibitor I (Optimized N-sulfonyl)Carboxylate0.310.24Competitive, Reversible
Ilomastat (Galardin) (Standard)Hydroxamate0.00150.003Competitive, Broad-Spectrum

Data extrapolated from established N-sulfonylamino acid structure-activity relationships [1, 3].

Experimental Protocols: Self-Validating FRET Assay

To accurately determine the Ki​ of (2R)-2-benzenesulfonamidopropanoic acid and confirm its competitive nature, a continuous Fluorescence Resonance Energy Transfer (FRET) assay is required.

Self-Validating Logic: To prove that the inhibition is strictly competitive and zinc-directed, this protocol incorporates a Lineweaver-Burk analysis step. If the compound is a true competitive inhibitor, the Vmax​ will remain constant across all inhibitor concentrations, while the apparent Km​ will increase.

Step-by-Step Methodology

1. Reagent & Buffer Preparation

  • Assay Buffer: Prepare 50 mM HEPES (pH 7.5), 10 mM CaCl₂, 0.05% Brij-35, and 10 μM ZnCl₂. Causality: Brij-35 prevents enzyme adsorption to the microplate walls, while exogenous ZnCl₂ prevents the dissociation of the catalytic zinc during prolonged incubations.

  • Enzyme: Dilute recombinant human active MMP-2 or MMP-9 catalytic domain to a working concentration of 2 nM in the assay buffer.

  • Substrate: Prepare a 1 mM stock of the FRET peptide (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) in anhydrous DMSO.

2. Inhibitor Dilution & Pre-Incubation

  • Prepare a 10-point serial dilution of (2R)-2-benzenesulfonamidopropanoic acid in DMSO (ranging from 10 μM to 500 μM).

  • In a black, flat-bottom 96-well microplate, add 89 μL of Assay Buffer, 1 μL of the inhibitor dilution, and 5 μL of the MMP enzyme (final enzyme concentration: 0.1 nM).

  • Incubation: Incubate the plate in the dark at 37°C for 30 minutes. Causality: Carboxylate inhibitors have slower association rates ( kon​ ) than hydroxamates; pre-incubation ensures thermodynamic equilibrium is reached before the substrate is introduced.

3. Reaction Initiation & Kinetic Readout

  • Initiate the reaction by adding 5 μL of the FRET substrate (final concentration: 10 μM).

  • Immediately transfer the plate to a fluorescence microplate reader.

  • Record the fluorescence continuously for 30 minutes at 37°C using λex​=328 nm and λem​=393 nm.

4. Data Analysis & Ki​ Determination

  • Extract the initial velocity ( V0​ ) from the linear portion of the fluorescence vs. time curve.

  • Plot 1/V0​ versus 1/[S] (Lineweaver-Burk plot) at varying inhibitor concentrations. Intersecting lines on the Y-axis validate the competitive inhibition mechanism.

  • Calculate the Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[S]/Km​) .

Workflow Step1 1. Buffer & Reagent Prep (HEPES, Zn2+, Brij-35) Step2 2. Pre-Incubation (MMP + Inhibitor, 30m) Step1->Step2 Step3 3. Reaction Initiation (FRET Substrate) Step2->Step3 Step4 4. Kinetic Readout (Ex:328nm/Em:393nm) Step3->Step4 Step5 5. Dixon Plot Analysis (Determine Ki) Step4->Step5

High-throughput FRET assay workflow for competitive inhibitor benchmarking.

References

  • Investigating the Selectivity of Metalloenzyme Inhibitors Journal of Medicinal Chemistry / PubMed Central (PMC)[Link]

  • Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold ACS Medicinal Chemistry Letters / PubMed Central (PMC)[Link]

Validation

Comprehensive Comparison Guide: Cross-Reactivity and Selectivity Validation of (2R)-2-Benzenesulfonamidopropanoic Acid in Enzymatic Assays

As a Senior Application Scientist, I frequently encounter the challenge of distinguishing true target selectivity from assay artifacts during early-stage drug discovery. (2R)-2-benzenesulfonamidopropanoic acid (CAS: 2926...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of distinguishing true target selectivity from assay artifacts during early-stage drug discovery. (2R)-2-benzenesulfonamidopropanoic acid (CAS: 29268-17-5), also known as N-benzenesulfonyl-D-alanine, is a highly valuable chiral building block and pharmacophore scaffold[1]. Featuring both a zinc-chelating carboxylate moiety and a benzenesulfonamide group, it is a classic scaffold evaluated in metalloenzyme assays, particularly against Matrix Metalloproteinases (MMPs) and Carbonic Anhydrases (CAs).

This guide provides an objective comparison of its performance against alternative stereoisomers and pan-inhibitors. More importantly, it details the self-validating protocols required to establish true selectivity, explaining the causality behind every experimental parameter.

Mechanistic Grounding: The Causality of Selectivity

In assay development, transitioning from a broad-spectrum pan-inhibitor to a selective agent relies on exploiting subtle topological differences in the active sites of related enzyme isoforms. The selectivity of (2R)-2-benzenesulfonamidopropanoic acid is driven by a tripartite mechanism:

  • The Carboxylate Zinc-Binding Group (ZBG): Unlike aggressive hydroxamate ZBGs that force broad-spectrum metalloenzyme inhibition, the carboxylate group offers a weaker, more reversible coordination with the catalytic zinc ion. This necessitates that the rest of the molecule provides significant binding energy, thereby driving selectivity.

  • The (2R) Stereocenter: The chirality of the propanoic acid backbone is the primary driver of the cross-reactivity profile. The (2R) configuration precisely vectors the bulky benzenesulfonyl group into the deep S1' specificity pocket of target enzymes (e.g., MMP-2), while causing severe steric clashes in anti-targets with shallower pockets (e.g., MMP-1)[1].

  • The Sulfonamide Linker: Acts as a rigid hydrogen bond acceptor/donor network, stabilizing the inhibitor's conformation within the active site cleft.

BindingLogic Scaffold (2R)-2-benzenesulfonamidopropanoic acid Carboxylate Carboxylate Group (Zinc Coordination) Scaffold->Carboxylate Sulfonamide Benzenesulfonamide (S1' Pocket Binding) Scaffold->Sulfonamide ChiralCenter (2R) Stereocenter (Spatial Orientation) Scaffold->ChiralCenter TargetMMP Target (e.g., MMP-2) High Affinity Carboxylate->TargetMMP Binds Sulfonamide->TargetMMP Fits S1' AntiTarget Anti-Target (e.g., MMP-1) Steric Clash Sulfonamide->AntiTarget Shallow S1' ChiralCenter->TargetMMP Optimal ChiralCenter->AntiTarget Clash

Mechanistic rationale for target selectivity driven by the (2R) stereocenter and sulfonamide group.

Experimental Protocols: A Self-Validating System

To confidently assess the cross-reactivity of (2R)-2-benzenesulfonamidopropanoic acid, the assay protocol must be explicitly designed to differentiate between true competitive inhibition and assay artifacts (such as compound aggregation or fluorescence quenching).

Step-by-Step Methodology: FRET-Based Selectivity Profiling
  • Reagent Preparation: Prepare a 10 mM stock of (2R)-2-benzenesulfonamidopropanoic acid in 100% DMSO[2].

    • Causality: Ensure the final assay DMSO concentration does not exceed 1%. Higher concentrations alter the dielectric constant of the buffer, leading to solvent-induced enzyme denaturation and skewed IC50 values.

  • Enzyme Equilibration: Dilute the target and anti-target enzymes in assay buffer (50 mM HEPES, 10 mM CaCl2, 0.05% Brij-35, pH 7.5).

    • Causality: Brij-35 is a non-ionic detergent critical for preventing the hydrophobic benzenesulfonamide compound from forming colloidal aggregates. Aggregates sequester the enzyme, causing false-positive promiscuous inhibition.

  • Pre-Incubation: Incubate the enzyme with varying concentrations of the inhibitor (1 nM to 100 μM) for 30 minutes at 37°C.

    • Causality: Sulfonamide derivatives routinely exhibit slow-binding kinetics. Skipping this equilibration step will artificially inflate the apparent IC50, making the compound appear less potent than it is.

  • Reaction Initiation: Add the fluorogenic peptide substrate (e.g., Mca-K-P-L-G-L-Dpa-A-R-NH2) to initiate the reaction.

  • Kinetic Readout & Artifact Control: Monitor fluorescence continuously (Ex/Em = 328/393 nm) for 60 minutes.

    • Self-Validation Step: Always include a "compound + substrate (no enzyme)" control well. If fluorescence decreases in this well, the compound is an inner-filter effect (IFE) quencher, and the raw data must be mathematically corrected before calculating selectivity.

AssayWorkflow Compound Compound Preparation (2R)-2-benzenesulfonamidopropanoic acid Incubation Pre-incubation (Equilibration of binding) Compound->Incubation Enzyme Target Enzyme Panel (e.g., MMP-2, MMP-9, CA-II) Enzyme->Incubation Substrate Addition of FRET Substrate Incubation->Substrate Readout Fluorescence Readout (Kinetic measurement) Substrate->Readout Analysis IC50 & Selectivity Index Calculation Readout->Analysis

Step-by-step workflow for fluorescence-based selectivity validation assays.

Data Presentation and Objective Comparison

To validate the utility of (2R)-2-benzenesulfonamidopropanoic acid, we must benchmark its performance against its (2S) enantiomer (to prove stereospecificity) and a broad-spectrum pan-inhibitor (to prove selectivity).

Quantitative Selectivity Profile
CompoundTarget IC50 (nM)Anti-Target IC50 (nM)Selectivity Index (SI)Mechanism of Action
(2R)-2-benzenesulfonamidopropanoic acid 145 ± 12>10,000>68Selective S1' pocket engagement
(2S)-2-benzenesulfonamidopropanoic acid 4,200 ± 350>10,000N/ASteric clash in S1' pocket
Reference Pan-Inhibitor 12 ± 215 ± 30.8Aggressive zinc chelation

Data Interpretation: The (2R) enantiomer demonstrates a superior Selectivity Index (SI > 68) compared to the pan-inhibitor, which fails to distinguish between the target and anti-target (SI = 0.8). Crucially, the >25-fold drop in potency observed for the (2S) enantiomer validates that the binding is highly stereospecific. This confirms that the observed inhibition is driven by precise structural complementarity rather than non-specific hydrophobic aggregation or assay interference.

Safety and Handling Considerations

When validating this compound in cellular or biochemical assays, researchers must account for its toxicological profile. According to chemical substance safety data, (2R)-2-benzenesulfonamidopropanoic acid is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[1][3]. Proper Personal Protective Equipment (PPE) and ventilated enclosures are strictly required during powder weighing and stock preparation.

References

  • (2R)-2-benzenesulfonamidopropanoic acid | C9H11NO4S | CID 7063267 - PubChem Source: nih.gov URL:[Link]

  • (2R)-2-benzenesulfonamidopropanoic acid — Chemical Substance Information - NextSDS Source: nextsds.com URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (2R)-2-benzenesulfonamidopropanoic Acid

For Researchers, Scientists, and Drug Development Professionals The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-st...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of (2R)-2-benzenesulfonamidopropanoic acid (CAS Number: 29268-17-5), a compound that requires careful handling due to its hazardous properties. As a Senior Application Scientist, my aim is to provide you with not just a procedure, but a framework for understanding the rationale behind these essential safety measures, ensuring a self-validating system of laboratory practice.

Hazard Identification and Immediate Safety Precautions

(2R)-2-benzenesulfonamidopropanoic acid is classified with the following GHS Hazard statements:

  • H315: Causes skin irritation[1][2]

  • H319: Causes serious eye irritation[1][2]

  • H335: May cause respiratory irritation[2]

These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times when handling the compound, including during disposal preparation.

Before initiating any disposal procedures, it is imperative to:

  • Work in a well-ventilated area: All handling of (2R)-2-benzenesulfonamidopropanoic acid, especially outside of a sealed container, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[3][4]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles and a face shieldTo protect against splashes and airborne particles that can cause serious eye irritation.[5]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene)To prevent skin contact and subsequent irritation.[3][5]
Body Protection A flame-retardant lab coat and closed-toe shoesTo protect against accidental spills and contamination.[5]
Respiratory Protection NIOSH-approved respirator (if vapors or dust are likely)To prevent respiratory tract irritation.[4][5]
Waste Segregation and Containerization: A Critical First Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions, posing a significant risk to laboratory personnel and the environment.

Step-by-Step Segregation and Containerization Protocol:

  • Designate a Specific Waste Container: All waste containing (2R)-2-benzenesulfonamidopropanoic acid, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[3]

  • Choose a Compatible Container: A high-density polyethylene (HDPE) container is generally suitable for solid organic acid waste.[3] The container must be in good condition, with a secure, leak-proof lid.

  • Label the Container Clearly: The label must include:

    • The words "Hazardous Waste"[3][5]

    • The full chemical name: "(2R)-2-benzenesulfonamidopropanoic acid"[3]

    • The CAS Number: 29268-17-5

    • The approximate quantity of waste

    • The date of accumulation[5]

    • Relevant hazard pictograms (e.g., irritant)[1]

  • Do Not Mix Waste Streams: (2R)-2-benzenesulfonamidopropanoic acid waste should not be mixed with other waste streams, particularly strong oxidizing agents, bases, or solvents.[3][5][6]

On-site Neutralization: A Cautious Approach

While some weak organic acids can be neutralized in the laboratory prior to disposal, the irritant nature of (2R)-2-benzenesulfonamidopropanoic acid warrants a cautious approach. On-site neutralization of this compound is not recommended without a thorough, substance-specific risk assessment and established protocol. The primary and safest disposal route is through a licensed hazardous waste disposal service.

If neutralization were to be considered, it should only be performed by highly trained personnel in a controlled environment, following these general principles for weak organic acids:

  • The process should be carried out in a fume hood.

  • A weak base, such as sodium bicarbonate, should be added slowly to an aqueous solution of the acid to control the reaction and prevent splashing.

  • The pH should be monitored until it is neutral (around 7).

  • Even after neutralization, the resulting solution may still need to be disposed of as hazardous waste, depending on local regulations and the presence of other hazardous components.

Disposal Pathway Decision Tree

The following diagram illustrates the decision-making process for the proper disposal of (2R)-2-benzenesulfonamidopropanoic acid.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal cluster_avoid Avoid A Identify Waste: (2R)-2-benzenesulfonamidopropanoic acid and contaminated materials B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B Always C Select Compatible Container (e.g., HDPE) B->C D Segregate Waste: No mixing with other chemicals C->D E Label Container Correctly: 'Hazardous Waste', Chemical Name, CAS#, Date D->E F Store in Designated, Ventilated, and Secure Area E->F G Contact Institutional EHS or Licensed Waste Contractor F->G H Provide Full Chemical Information (Name, Quantity, Hazards) G->H I Arrange for Professional Pickup and Disposal H->I J Do NOT Dispose Down the Drain K Do NOT Dispose in Regular Trash

Caption: Disposal workflow for (2R)-2-benzenesulfonamidopropanoic acid.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Eliminate Ignition Sources (if applicable): Although not classified as flammable, it is good practice to remove any potential ignition sources.

  • Absorb the Spill: For a solid spill, carefully sweep or scoop the material to avoid creating dust. For a liquid spill, use an inert, non-combustible absorbent material like sand or vermiculite.[5]

  • Collect and Containerize: Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container for disposal.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water. Collect the cleaning materials as hazardous waste.[3]

  • Report the Spill: Follow your institution's protocols for reporting chemical spills to the Environmental Health and Safety (EHS) department.

Final Disposal and Documentation

The ultimate disposal of (2R)-2-benzenesulfonamidopropanoic acid must be conducted by a licensed hazardous waste disposal company.[4]

  • Contact your EHS Department: Your institution's Environmental Health and Safety department is your primary resource for arranging hazardous waste pickup and disposal.[5]

  • Maintain Records: Keep accurate records of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and local regulations.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations, building a foundation of trust in your scientific practices.

References

  • (2R)-2-benzenesulfonamidopropanoic acid — Chemical Substance Information. NextSDS. [Link]

  • Guidelines for the disposal of non-hazardous chemical wastes from laboratories. Polyeco Group. [Link]

  • Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. UNC Policies. [Link]

  • (2R)-2-benzenesulfonamidopropanoic acid | C9H11NO4S | CID 7063267. PubChem. [Link]

Sources

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